Butoconazole-d5 (nitrate)
Description
BenchChem offers high-quality Butoconazole-d5 (nitrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butoconazole-d5 (nitrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C19H18Cl3N3O3S |
|---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-1,1,3,4,4-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/i6D2,9D,12D2; |
InChI Key |
ZHPWRQIPPNZNML-SJODRRQHSA-N |
Isomeric SMILES |
[2H]C(C(C([2H])([2H])N1C=CN=C1)SC2=C(C=CC=C2Cl)Cl)C([2H])([2H])C3=CC=C(C=C3)Cl.[N+](=O)(O)[O-] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Butoconazole-d5 (nitrate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Butoconazole-d5 (nitrate), a deuterated isotopologue of the antifungal agent Butoconazole nitrate. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analysis who require a stable, labeled internal standard for pharmacokinetic and metabolic studies of butoconazole.
Introduction
Butoconazole is a broad-spectrum imidazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Its mechanism of action involves the inhibition of sterol synthesis in fungal cell membranes, leading to increased permeability and ultimately, cell death. Butoconazole-d5 (nitrate) is a deuterium-labeled version of Butoconazole nitrate, designed for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms provides a distinct mass shift, allowing for accurate quantification of the parent drug in biological matrices.
Synthesis of Butoconazole-d5 (nitrate)
The synthesis of Butoconazole-d5 (nitrate) involves a multi-step process, beginning with the synthesis of the non-deuterated butoconazole backbone, followed by a deuteration step and final conversion to the nitrate salt. While the precise, proprietary methods for the synthesis of commercially available Butoconazole-d5 (nitrate) are not publicly disclosed, a plausible synthetic route can be devised based on established synthetic methodologies for butoconazole and general deuteration techniques.
Proposed Synthesis of the Butoconazole Backbone
The synthesis of the butoconazole backbone can be achieved through a convergent synthesis strategy, as outlined in various patents.[2][3] A key intermediate, 1-chloro-4-(4-chlorophenyl)-2-butanol, is first prepared and then reacted with imidazole, followed by coupling with 2,6-dichlorothiophenol.
Experimental Protocol: Synthesis of 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole
-
Preparation of Sodium Imidazolide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazole in anhydrous dimethylformamide (DMF) is slowly added to a stirred suspension of sodium hydride in DMF at 0°C (ice bath).
-
Reaction with Chloro-alcohol: After the initial reaction, the mixture is heated to approximately 60°C and stirred for 1 hour. The reaction is then cooled, and 1-chloro-4-(4-chlorophenyl)-2-butanol is added slowly. The reaction mixture is then stirred at an elevated temperature (e.g., 60°C) for several hours to facilitate the nucleophilic substitution.
-
Work-up and Isolation: Upon completion, the reaction is cooled and quenched by pouring it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(2-hydroxy-4-(4-chlorophenyl)butyl)-1H-imidazole.
Deuteration of the Butoconazole Backbone
The introduction of the five deuterium atoms onto the butoconazole molecule is the critical step in the synthesis of the labeled standard. Based on the structure of butoconazole, the most likely positions for deuteration are the aromatic protons on the 2,6-dichlorophenylthio moiety. A common method for achieving this is through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterated acid and a suitable solvent.
Proposed Experimental Protocol: Deuteration of 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)butyl]-1H-imidazole
-
Reaction Setup: The synthesized butoconazole free base is dissolved in a suitable deuterated solvent, such as deuterated acetic acid (CH3COOD) or a mixture of D2O and a co-solvent.
-
Deuterium Exchange: A catalytic amount of a strong deuterated acid, such as D2SO4, is added to the solution. The reaction mixture is then heated under reflux for an extended period to facilitate the electrophilic aromatic substitution of hydrogen with deuterium. The progress of the deuteration can be monitored by techniques such as NMR spectroscopy or mass spectrometry.
-
Work-up and Isolation: After the desired level of deuteration is achieved, the reaction is cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution). The deuterated butoconazole is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Butoconazole-d5 free base.
Formation of the Nitrate Salt
The final step is the conversion of the deuterated free base to its nitrate salt to enhance stability and solubility.
Experimental Protocol: Formation of Butoconazole-d5 (nitrate)
-
Salt Formation: The purified Butoconazole-d5 free base is dissolved in a suitable solvent, such as isopropanol.
-
Acidification: A stoichiometric amount of nitric acid (HNO3) is added dropwise to the solution while stirring.
-
Crystallization and Isolation: The Butoconazole-d5 (nitrate) salt will precipitate out of the solution. The crystals are collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Characterization of Butoconazole-d5 (nitrate)
The synthesized Butoconazole-d5 (nitrate) must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are typically employed.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution of Butoconazole-d5 (nitrate).
Table 1: Mass Spectrometry Data for Butoconazole and its Deuterated Analog
| Analyte | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| Butoconazole | ESI+ | 411.0 [M+H]+[4] | 165.0, 130.1 |
| Butoconazole-d5 | ESI+ | 416.0 [M+H]+ | 170.0, 130.1 |
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Parameters: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The transitions monitored would be m/z 411.0 → 165.0 for butoconazole and m/z 416.0 → 170.0 for Butoconazole-d5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels.
Table 2: Predicted ¹H-NMR Chemical Shifts for Butoconazole
| Proton | Chemical Shift (ppm) |
| Aromatic-H (chlorophenyl) | 7.2-7.4 |
| Aromatic-H (dichlorophenyl) | 7.0-7.2 |
| Imidazole-H | 6.8-7.1 |
| -CH-S- | 3.8-4.0 |
| -CH₂-N- | 4.1-4.3 |
| -CH₂-CH₂- | 1.8-2.2 |
| -CH₂-Ar | 2.6-2.8 |
Note: This is predicted data; actual experimental values may vary. The ¹H-NMR spectrum of Butoconazole-d5 would show a significant reduction or absence of signals in the 7.0-7.2 ppm region corresponding to the deuterated aromatic protons.
Experimental Protocol: NMR Analysis
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Techniques: ¹H-NMR, ¹³C-NMR, and potentially ²H-NMR to confirm the position and extent of deuteration.
Purity Analysis
The chemical and isotopic purity of the final product is determined using HPLC with UV detection and by mass spectrometry.
Table 3: Purity Specifications for Butoconazole-d5 (nitrate)
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥ 98% |
| Isotopic Purity (by MS) | ≥ 99% atom % D |
| Deuterated Isotopologue Distribution | d₅ > 95%, d₄ < 5%, d₀-d₃ not detected |
Signaling Pathway and Experimental Workflow Diagrams
Butoconazole Mechanism of Action
Butoconazole, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of action of Butoconazole.
Synthesis and Characterization Workflow
The overall workflow for the synthesis and characterization of Butoconazole-d5 (nitrate) is a systematic process to ensure the quality and identity of the final product.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide outlines the synthesis and characterization of Butoconazole-d5 (nitrate). The provided information, including proposed experimental protocols, characterization data, and workflow diagrams, serves as a valuable resource for scientists and researchers involved in the development and validation of bioanalytical methods for butoconazole. The use of this well-characterized, deuterated internal standard is essential for achieving accurate and reliable quantitative results in preclinical and clinical studies.
References
- 1. Butoconazole - Wikipedia [en.wikipedia.org]
- 2. CN105198817A - Method for industrially synthesizing butoconazole nitrate intermediate - Google Patents [patents.google.com]
- 3. CN101328110A - Preparation of butoconazole nitrate intermediate - Google Patents [patents.google.com]
- 4. Butoconazole Nitrate | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of Butoconazole-d5 (nitrate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the deuterated antifungal agent, Butoconazole-d5 nitrate. The information herein is intended to support research, development, and quality control activities. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent molecular interactions and analytical workflows.
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for Butoconazole-d5 nitrate and its non-deuterated counterpart, Butoconazole nitrate.
Table 1: Physicochemical Properties of Butoconazole-d5 Nitrate
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃D₅Cl₃N₃O₃S | Clearsynth |
| Molecular Weight | 479.82 g/mol | Clearsynth |
| Melting Point | 156-158 °C | ChemicalBook |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | ChemicalBook |
| Boiling Point | Not applicable; decomposes at melting point. | Inferred from Butoconazole nitrate data |
| pKa | ~6.51 (Predicted for non-deuterated form) | DrugBank Online[1] |
| logP | ~6.7 (Experimental for non-deuterated form) | PubChem, DrugBank Online[1][2] |
| Isotopic Purity | >98% (Typical for commercially available standards) | General technical knowledge |
Table 2: Physicochemical Properties of Butoconazole Nitrate (for comparison)
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈Cl₃N₃O₃S | PubChem[3] |
| Molecular Weight | 474.8 g/mol | PubChem[3] |
| Melting Point | ~159 °C with decomposition | PubChem[2] |
| Solubility | 0.26 mg/mL in water (practically insoluble) | PubChem[2] |
| Boiling Point | Not applicable; decomposes at melting point. | PubChem[2] |
| pKa (Strongest Basic) | 6.51 (Predicted) | DrugBank Online[1] |
| logP | 6.7 (Experimental) | PubChem, DrugBank Online[1][2] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Butoconazole, an imidazole derivative, exerts its antifungal effect by disrupting the fungal cell membrane. The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, butoconazole alters the membrane's integrity and fluidity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.
References
Butoconazole-d5 (nitrate): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Butoconazole-d5 (nitrate), a deuterated analog of the antifungal agent Butoconazole nitrate. This document compiles essential data, experimental protocols, and mechanistic insights to support research and development activities.
Certificate of Analysis (Representative)
While a specific Certificate of Analysis for Butoconazole-d5 (nitrate) is not publicly available, this representative CoA has been compiled based on available data for Butoconazole nitrate and typical specifications for deuterated standards.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Molecular Formula | C₁₉H₁₂D₅Cl₃N₂S·HNO₃ | --- |
| Molecular Weight | 479.82 | Mass Spectrometry |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Isotopic Enrichment | ≥99% Deuterium | Mass Spectrometry / NMR |
| ¹H-NMR | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum | Conforms to structure | Mass Spectrometry |
| Solubility | Soluble in DMSO and Methanol | Visual |
| Melting Point | 156-158°C | Melting Point Apparatus |
| Storage | -20°C Freezer | --- |
Quantitative Data
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Butoconazole nitrate and its deuterated analog.
| Property | Butoconazole Nitrate | rac Butoconazole-d5 Nitrate | Reference |
| Molecular Formula | C₁₉H₁₇Cl₃N₂S·HNO₃ | C₁₉H₁₂D₅Cl₃N₂S·HNO₃ | [1] |
| Molecular Weight | 474.79 | 479.82 | [1] |
| Appearance | White to off-white crystalline powder | White Solid | [2] |
| Melting Point | ~159°C (with decomposition) | 156-158°C | [2] |
| Solubility | Sparingly soluble in methanol; slightly soluble in chloroform, methylene chloride, acetone, and ethanol; very slightly soluble in ethyl acetate; and practically insoluble in water. | Soluble in Dimethyl Sulfoxide, Methanol. | [2] |
Clinical Efficacy of Butoconazole Nitrate Cream (2%)
Clinical studies have demonstrated the efficacy of Butoconazole nitrate for the treatment of vulvovaginal candidiasis. The following table summarizes the results from a comparative study.
| Efficacy Outcome | Butoconazole Nitrate 2% Cream (Single Dose) | Miconazole Nitrate 2% Cream (7-Day Course) | Time Point | Reference |
| Clinical Cure | 92% | 92% | 8-10 days post-treatment | [3] |
| Mycological Cure (Negative Culture) | 87% | 87% | 8-10 days post-treatment | [3] |
| Clinical Cure | 88% | 86% | 30 days post-treatment | [3] |
| Mycological Cure (Negative Culture) | 74% | 77% | 30 days post-treatment | [3] |
Experimental Protocols
Bioequivalence Study with Clinical Endpoint for Butoconazole Nitrate Vaginal Cream, 2%
This section details the methodology for a typical bioequivalence study as recommended by the FDA.[4]
1. Study Design:
-
Randomized, double-blind, parallel, placebo-controlled in vivo study.[4]
-
Test Product: Butoconazole Nitrate Vaginal Cream USP, 2%.
-
Reference Product: Approved Butoconazole Nitrate Vaginal Cream, 2%.
-
Placebo: Vehicle of the cream.
2. Study Population:
-
Postmenarcheal females with a clinical diagnosis of symptomatic vulvovaginal candidiasis (VVC).[4]
-
Diagnosis confirmed by positive KOH wet mount at baseline.[4]
3. Treatment Administration:
-
A single full applicator (approximately 5 g) of the assigned cream is inserted into the vagina.[4]
4. Efficacy Endpoints:
-
The primary endpoint is evaluated at the test-of-cure visit conducted on Study Day 21 to 30.[4]
-
Therapeutic Cure: Defined as both clinical cure and mycological cure.
-
Clinical Cure: Resolution of all vulvovaginal signs and symptoms present at baseline.[4]
-
Mycological Cure: A negative KOH wet mount test and a negative fungal culture for Candida species.[4]
5. Fungal Culture:
-
A vaginal fungal culture is obtained at baseline to identify the Candida species.[4]
-
Only subjects with a positive baseline culture for a Candida species are included in the per-protocol analysis.[4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Butoconazole, like other imidazole antifungal agents, exerts its effect by disrupting the fungal cell membrane. The primary mechanism is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6]
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[6] This alteration in the lipid composition of the cell membrane increases its permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[6]
Signaling Pathway Diagram
References
- 1. abmole.com [abmole.com]
- 2. rac Butoconazole-D5 Nitrate CAS#: [m.chemicalbook.com]
- 3. Butoconazole nitrate 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Butoconazole Nitrate? [synapse.patsnap.com]
An In-depth Technical Guide to the Deuterium Labeling Position in Butoconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling in Butoconazole-d5, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. This document outlines the precise location of the deuterium atoms, relevant experimental protocols for its characterization, and the mechanism of action of Butoconazole.
Deuterium Labeling Position
Butoconazole-d5 is a deuterated analog of Butoconazole, an imidazole antifungal agent. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. The precise location of these deuterium atoms is critical for its use as an internal standard in mass spectrometry-based assays, ensuring that it is chemically identical to the analyte but mass-shifted.
Based on the IUPAC name provided by LGC Standards, a supplier of certified reference materials, the five deuterium atoms in rac Butoconazole-d5 Nitrate are located on the butyl chain of the molecule.[1] The IUPAC name is 1-[(2R)-4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid .[1]
This specific labeling pattern is illustrated in the chemical structure diagram below.
Figure 1: Chemical structure of Butoconazole with deuterium labeling positions on the butyl chain highlighted.
Table 1: Summary of Deuterium Labeling in Butoconazole-d5
| Property | Value | Source |
| Chemical Name | rac Butoconazole-d5 Nitrate | [2] |
| Molecular Formula | C₁₉H₁₂D₅Cl₃N₂S · HNO₃ | [1] |
| Deuterium Atom Count | 5 | [1] |
| Labeling Positions | Two on C1, one on C2, and two on C3 of the butyl chain | [1] |
Experimental Protocols
The characterization and confirmation of the deuterium labeling positions in Butoconazole-d5, as well as its quantification in biological matrices, would typically involve the following key experimental methodologies.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the isotopic enrichment and determining the fragmentation pattern of deuterated compounds.
Protocol for LC-MS/MS Analysis:
-
Chromatographic Separation:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion. For unlabeled Butoconazole, a known transition is m/z 413.4 → 164.9.[3] For Butoconazole-d5, the expected parent ion would be m/z 418.4. The fragmentation pattern would need to be analyzed to determine the corresponding product ion, which would be shifted by the mass of the deuterium atoms on the fragment.
-
Data Analysis: Confirmation of the mass shift of +5 Da for the parent ion of Butoconazole-d5 compared to Butoconazole. Analysis of the fragmentation pattern to confirm the location of the deuterium atoms on the butyl chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can definitively confirm the positions of deuterium labeling.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a known quantity of Butoconazole-d5 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Expected Observation: The signals corresponding to the protons on the C1, C2, and C3 positions of the butyl chain in the spectrum of unlabeled Butoconazole will be absent or significantly reduced in intensity in the spectrum of Butoconazole-d5. The absence of these signals confirms the location of the deuterium atoms.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Expected Observation: The carbon signals for C1, C2, and C3 of the butyl chain will show coupling to deuterium (a triplet for -CD₂- and a multiplet for -CD-), and their chemical shifts may be slightly altered compared to the unlabeled compound.
-
Mechanism of Action of Butoconazole
Butoconazole, like other imidazole antifungal agents, exerts its effect by disrupting the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This alters the integrity and fluidity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth and cell death.
Figure 2: Simplified signaling pathway of Butoconazole's mechanism of action.
Application in Drug Development
The use of deuterated internal standards like Butoconazole-d5 is a standard practice in pharmacokinetic and bioequivalence studies during drug development. The stable isotopic label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in LC-MS/MS assays, leading to accurate and precise quantification of the drug in biological samples.
Conclusion
The deuterium labeling in Butoconazole-d5 is specifically located on the butyl chain at the C1, C2, and C3 positions. This precise labeling is essential for its function as a reliable internal standard in bioanalytical methods. The characterization of this and other deuterated compounds relies on robust analytical techniques such as mass spectrometry and NMR spectroscopy. A thorough understanding of its labeling, combined with knowledge of its mechanism of action, is vital for its effective application in pharmaceutical research and development.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Butoconazole-d5 (nitrate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Butoconazole-d5 (nitrate). The information presented herein is based on the known fragmentation of non-deuterated Butoconazole and established principles of mass spectrometry. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development involving Butoconazole.
Introduction to Butoconazole and its Deuterated Analog
Butoconazole is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1][2][3][4] Its structure comprises a substituted imidazole ring linked to a butyl chain, which in turn is attached to a 4-chlorophenyl group and a 2,6-dichlorophenyl thioether moiety.[1][2][5] Deuterated analogs of pharmaceutical compounds, such as Butoconazole-d5, are frequently employed as internal standards in quantitative bioanalysis using mass spectrometry.[6] The incorporation of stable isotopes provides a compound that is chemically identical to the analyte but has a distinct mass, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.
Predicted Mass Spectrometry Fragmentation of Butoconazole-d5 (nitrate)
A known LC-MS/MS transition for Butoconazole is from a precursor ion (M+H)+ of m/z 413.4 to a product ion of m/z 164.9.[7] This provides a critical clue to the primary fragmentation pathway. For Butoconazole-d5, the precursor ion (M+H)+ is expected to have an m/z of 418.4, assuming the five deuterium atoms are located on the butyl chain.
The primary fragmentation is likely to be a cleavage of the C-S bond, leading to the formation of a stable, resonance-stabilized imidazolium-containing fragment. The subsequent fragmentation of this primary ion can lead to other smaller fragments.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the key ions in the mass spectrum of Butoconazole-d5.
| Ion | Proposed Structure | Predicted m/z | Notes |
| [M+H]+ | Protonated Butoconazole-d5 | 418.4 | Precursor Ion |
| Fragment 1 | Imidazolium-butyl-d5-chlorophenyl ion | 240.1 | Resulting from C-S bond cleavage |
| Fragment 2 | Imidazolium-methylene-d2 ion | 84.1 | Resulting from cleavage of the butyl-d5 chain |
| Fragment 3 | Chlorobenzyl-d2 cation | 128.1 | Resulting from cleavage of the butyl-d5 chain |
Experimental Protocols
The following section outlines a typical experimental protocol for acquiring the mass spectrometric data for Butoconazole-d5.
Sample Preparation
-
Standard Solution Preparation : Prepare a stock solution of Butoconazole-d5 (nitrate) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution Preparation : Dilute the stock solution with the initial mobile phase to achieve a final concentration suitable for infusion or injection into the mass spectrometer (e.g., 1-10 µg/mL).
-
Matrix Samples (for method validation) : Spike the working solution into the appropriate biological matrix (e.g., plasma, urine) and perform a liquid-liquid or solid-phase extraction to isolate the analyte.
Mass Spectrometry Conditions
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer : A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
MS/MS Experiment : Product ion scan of the precursor ion at m/z 418.4.
-
Collision Gas : Argon at a suitable pressure.
-
Collision Energy : Optimize the collision energy to achieve efficient fragmentation of the precursor ion. This is typically done by infusing the standard solution and varying the collision energy to maximize the intensity of the product ions.
Visualization of the Predicted Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of Butoconazole-d5.
Caption: Predicted fragmentation pathway of Butoconazole-d5.
Conclusion
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of Butoconazole-d5 (nitrate). The proposed fragmentation pathway, supported by the known behavior of the non-deuterated compound and fundamental mass spectrometry principles, offers a valuable framework for researchers. The provided experimental protocols and the visual representation of the fragmentation cascade are intended to facilitate the development of robust and reliable analytical methods for the quantification of Butoconazole in various matrices. It is important to note that the presented fragmentation pattern is predictive and should be confirmed by experimental data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Butoconazole | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Butoconazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Butoconazole-d5 (Nitrate) Analysis
For researchers, scientists, and drug development professionals, the precise determination of isotopic purity is a critical, non-negotiable aspect of characterizing deuterated active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Butoconazole-d5 (nitrate), a stable isotope-labeled antifungal agent. Ensuring the exact level and position of deuterium incorporation is paramount for its application in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative bioanalysis.
This guide will delve into the primary analytical techniques employed for this purpose, offering detailed experimental protocols and illustrative data presentation. A thorough understanding of these methods is essential for the accurate interpretation of experimental results and for meeting stringent regulatory requirements.
Data Presentation: Quantifying Deuterium Incorporation
The isotopic purity of Butoconazole-d5 (nitrate) is typically determined and reported in a Certificate of Analysis (CoA) or a similar technical data sheet. While specific batch data is proprietary and not publicly available, the following table illustrates the conventional format for presenting such quantitative data. This structured approach allows for a clear and concise summary of the isotopic distribution.
| Parameter | Value | Method of Determination |
| Chemical Purity | >98% | HPLC, UPLC |
| Isotopic Purity (D5) | Typically ≥98% | Mass Spectrometry |
| Deuterium Incorporation | ≥99% atom D | Mass Spectrometry, NMR |
| Isotopic Distribution | ||
| d0 | <1% | Mass Spectrometry |
| d1 | <1% | Mass Spectrometry |
| d2 | <1% | Mass Spectrometry |
| d3 | <2% | Mass Spectrometry |
| d4 | <5% | Mass Spectrometry |
| d5 | >90% | Mass Spectrometry |
Note: The values presented in this table are illustrative and represent typical specifications for a high-quality batch of Butoconazole-d5 (nitrate). Actual values may vary between different lots and suppliers.
Experimental Protocols: The Methodologies Behind the Data
The determination of isotopic purity for deuterated compounds like Butoconazole-d5 (nitrate) relies on sophisticated analytical techniques capable of differentiating between isotopologues.[1] High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard methods in this field.[2][3]
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity Assessment
HR-MS is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring the mass-to-charge ratio (m/z) of the molecule and its various isotopologues.[4][5]
Methodology:
-
Sample Preparation: A dilute solution of Butoconazole-d5 (nitrate) is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): The sample is injected into a Liquid Chromatography (LC) system, typically a UHPLC, to separate the analyte of interest from any potential impurities.[3]
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte.[4]
-
Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments have the capability to resolve the small mass differences between the deuterated and non-deuterated isotopologues.[6]
-
Data Acquisition and Analysis: The mass spectrometer acquires a full scan mass spectrum, showing the distribution of ions with different numbers of deuterium atoms (d0, d1, d2, d3, d4, d5). The relative abundance of each isotopologue is used to calculate the isotopic purity.[7]
References
- 1. clearsynth.com [clearsynth.com]
- 2. rac Butoconazole-d5 Nitrate | LGC Standards [lgcstandards.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Solubility of Butoconazole Nitrate in Organic Solvents
Overview of Butoconazole
Butoconazole is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis (yeast infections).[2][3] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][4] By disrupting the production of ergosterol, an essential component of the fungal cell membrane, butoconazole alters the membrane's permeability and integrity, ultimately leading to the inhibition of fungal growth and cell death.[2][3][5]
Solubility Data
The solubility of a drug compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following table summarizes the available solubility data for Butoconazole nitrate in various solvents.
| Solvent | Solubility Description | Quantitative Value (at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Soluble | 95 mg/mL (200.08 mM)[6][7] |
| Methanol | Sparingly soluble | Not available[8] |
| Chloroform | Slightly soluble | Not available[8] |
| Methylene Chloride | Slightly soluble | Not available[8] |
| Acetone | Slightly soluble | Not available[8] |
| Ethanol | Insoluble / Slightly soluble | Insoluble[6][7] / Slightly soluble[8] |
| Ethyl Acetate | Very slightly soluble | Not available[8] |
| Water | Insoluble / Practically insoluble | Insoluble[6][7] / Practically insoluble[8] |
Note: Conflicting qualitative data exists for ethanol. It is listed as "Insoluble" by some sources and "Slightly soluble" by another.[6][7][8] Quantitative testing is recommended to confirm its solubility in this solvent.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, the amount of substance available, and the stage of drug development. The "shake-flask" method is a common technique for determining thermodynamic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound in a given solvent, representing the true or thermodynamic solubility.
Materials:
-
Butoconazole nitrate
-
Selected organic solvents
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of Butoconazole nitrate to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to settle. The samples are then centrifuged at a high speed to pellet any remaining suspended solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant is typically filtered through a syringe filter.
-
Quantification: The concentration of the dissolved Butoconazole nitrate in the filtered supernatant is determined using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used to calculate the solubility.[9]
Visualizations
Mechanism of Action: Inhibition of Ergosterol Synthesis
The following diagram illustrates the mechanism of action of Butoconazole. It targets and inhibits the enzyme Lanosterol 14-alpha demethylase, a key step in the biosynthesis of ergosterol, which is vital for the integrity of the fungal cell membrane.[3][4]
Caption: Mechanism of action of Butoconazole in fungi.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in a typical experimental workflow for determining the solubility of a chemical compound like Butoconazole nitrate.
Caption: General workflow for solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Butoconazole Nitrate? [synapse.patsnap.com]
- 4. SMPDB [smpdb.ca]
- 5. Butoconazole Nitrate | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide on the Core Mechanism of Action of Butoconazole and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent butoconazole, focusing on its mechanism of action and the therapeutic potential of its deuterated analog.
Introduction to Butoconazole
Butoconazole is an imidazole-derived azole antifungal agent.[1] It is primarily used for the local treatment of vulvovaginal candidiasis, commonly known as yeast infections, caused by Candida species, particularly Candida albicans.[2][3][4] Butoconazole exhibits fungicidal activity against Candida spp.[2][3]
Core Mechanism of Action
The primary antifungal action of butoconazole, like other imidazole derivatives, is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol.[2][3][5] Ergosterol is a crucial sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[6][7][8]
The key enzyme targeted by butoconazole is Lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51).[2][3][5][9] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[5][9][10]
By inhibiting lanosterol 14α-demethylase, butoconazole causes two significant downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane.[5][9] This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell lysis.[1][9]
-
Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5][8] These intermediates are toxic to the fungal cell and further disrupt the cell membrane's structure and function.[5][8]
Butoconazole demonstrates a degree of selectivity for fungal CYP51 over its human homolog, which is important for its therapeutic index.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ergosterol biosynthesis pathway and the inhibitory action of butoconazole.
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of butoconazole.
Deuterated Butoconazole: A Prospective Analog
The deuteration of drugs is an emerging strategy in drug development to improve their pharmacokinetic profiles.[11] Deuterium is a stable, non-radioactive isotope of hydrogen.[12] The substitution of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H), which can alter the rate of drug metabolism.[13] This phenomenon is known as the Kinetic Isotope Effect (KIE) .[13][14][15]
For drugs metabolized by cytochrome P450 enzymes, the cleavage of a C-H bond is often a rate-limiting step in their metabolism.[14] By replacing a hydrogen atom at a metabolically active site with deuterium, the rate of metabolism can be slowed down.[11][12] This can potentially lead to:
-
Increased drug exposure (AUC): A slower metabolism can result in higher and more sustained plasma concentrations of the drug.
-
Longer half-life: The drug may remain in the body for a longer period, potentially allowing for less frequent dosing.
-
Reduced formation of metabolites: This can sometimes lead to a better safety profile if certain metabolites are associated with adverse effects.
While specific research on a deuterated analog of butoconazole is not widely published, the principles of deuteration suggest it could offer therapeutic advantages.
Caption: The potential impact of deuteration on the pharmacokinetics of butoconazole.
Quantitative Data
| Parameter | Value | Species/Conditions | Reference |
| Pharmacokinetics | |||
| Systemic Absorption (vaginal) | 1.7% (range 1.3-2.2%) | Human | [2] |
| Peak Plasma Time | 12-24 hours | Human | [1][16] |
| Plasma Half-life | 21-24 hours | Human | [3] |
| Antifungal Activity | |||
| IC50 for Ergosterol Inhibition | 0.9 µM (whole cell) | Candida albicans CCH442 | [17] |
| IC50 for Ergosterol Inhibition | 1.9 µM (cell-free) | Candida albicans CCH442 | [17] |
| Selectivity | |||
| Azole Binding Affinity (Kd) | 10-56 nM | C. albicans CYP51 | [18] |
| Azole Binding Affinity (Kd) | 42-131 nM (for some azoles) | H. sapiens CYP51 | [18] |
Key Experimental Protocols
-
Preparation of Inoculum: Fungal isolates (e.g., Candida albicans) are cultured on appropriate agar plates. Colonies are suspended in sterile saline or broth, and the suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).
-
Drug Dilution: Butoconazole is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Controls: A positive control well (medium and inoculum, no drug) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of butoconazole that causes complete inhibition of visible fungal growth.
-
Enzyme Preparation: Microsomal fractions containing lanosterol 14α-demethylase are isolated from fungal cells (e.g., Candida albicans).
-
Reaction Mixture: The reaction mixture typically contains the microsomal preparation, a source of reducing equivalents (e.g., NADPH), and the substrate (radiolabeled or fluorescently tagged lanosterol).
-
Inhibition Assay: Various concentrations of butoconazole are added to the reaction mixtures.
-
Incubation: The mixtures are incubated to allow the enzymatic reaction to proceed.
-
Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The conversion of lanosterol to its demethylated product is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
IC50 Determination: The concentration of butoconazole that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Conclusion
Butoconazole is an effective antifungal agent with a well-defined mechanism of action centered on the inhibition of ergosterol biosynthesis. Its targeted action on lanosterol 14α-demethylase provides a basis for its efficacy against Candida species. The potential development of a deuterated analog of butoconazole represents a promising avenue for enhancing its pharmacokinetic properties, potentially leading to improved therapeutic outcomes. Further research into the synthesis and in vivo evaluation of deuterated butoconazole is warranted to fully explore its clinical potential.
References
- 1. mims.com [mims.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Butoconazole | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butoconazole (Gynazole-1): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. What is the mechanism of Butoconazole Nitrate? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 9. SMPDB [smpdb.ca]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Gynazole 1 (butoconazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Stability of Butoconazole-d5 Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Butoconazole-d5 nitrate under various storage conditions. The information herein is compiled from available data on Butoconazole nitrate and structurally related imidazole antifungal agents. This document is intended to serve as a technical resource for professionals in research and drug development.
Introduction
Butoconazole nitrate is an imidazole derivative with potent antifungal properties.[1] It functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. This disruption of the cell membrane's integrity leads to altered permeability and ultimately, the inhibition of fungal growth.[1][2] The deuterated form, Butoconazole-d5 nitrate, is often utilized as an internal standard in analytical methodologies due to its similar chemical properties and distinct mass spectrometric signature. Understanding the stability of this compound is crucial for ensuring the accuracy and reliability of experimental results.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of Butoconazole-d5 nitrate. Based on available data for the non-deuterated form, the following storage conditions are recommended.
| Formulation | Temperature | Duration | Additional Notes |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, protected from moisture.[3] |
| -20°C | Up to 1 month | Sealed storage, protected from moisture.[3] | |
| Cream Formulation | 25°C (Excursions permitted to 15–30°C) | Per manufacturer's expiration date | Avoid temperatures above 30°C and freezing.[2] |
| Solid (Powder) | Room Temperature | Long-term (if protected) | Store in tightly sealed, light-resistant containers.[4] |
Forced Degradation Studies: A Proxy for Butoconazole-d5 Nitrate
| Stress Condition | Typical Reagents and Conditions | Observed Outcome for Related Imidazoles |
| Acidic Hydrolysis | 0.1 M - 1 N HCl at elevated temperatures (e.g., 80°C) for several hours.[6][7] | Degradation is often observed, leading to the formation of specific impurities.[6] |
| Alkaline Hydrolysis | 0.1 M - 1 N NaOH at elevated temperatures (e.g., 80°C) for several hours.[6][7] | Significant degradation is common under basic conditions.[7] |
| Oxidative Degradation | 3% - 30% H₂O₂ at room temperature for several hours.[6][7] | Degradation can occur, leading to the formation of N-oxides or other oxidation products.[6] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period. | Generally found to be stable under dry heat conditions. |
| Photolytic Degradation | Exposure to UV or fluorescent light. | Stability can vary; some compounds show slight degradation.[7] |
Experimental Protocols
The following are generalized experimental protocols for conducting stability and forced degradation studies on Butoconazole-d5 nitrate, based on established methods for related compounds.
4.1 Stability-Indicating HPLC Method Development
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Butoconazole-d5 nitrate from its potential degradation products.
-
Column: A C18 column is commonly used.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8]
-
Detection: UV detection at a wavelength determined by the absorption maximum of Butoconazole is standard.[8]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
4.2 Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of Butoconazole-d5 nitrate in a suitable solvent such as methanol or a mixture of acetonitrile and water.[6]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined duration.
-
-
Sample Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
5.1 Mechanism of Action of Butoconazole
The following diagram illustrates the mechanism of action of Butoconazole, which is consistent with other imidazole antifungal agents.
5.2 Experimental Workflow for Forced Degradation Studies
The logical flow for conducting a forced degradation study is depicted below.
References
- 1. Butoconazole Nitrate | C19H18Cl3N3O3S | CID 47471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Sourcing and Application of High-Purity Butoconazole-d5 (Nitrate) in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sourcing high-purity Butoconazole-d5 (nitrate), a deuterated analog of the antifungal agent Butoconazole. This guide is intended for research scientists and drug development professionals who require stable isotope-labeled internal standards for quantitative bioanalytical studies. The information presented herein covers supplier details, typical product specifications, and a comprehensive, adaptable experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction to Butoconazole and its Deuterated Analog
Butoconazole is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis. For pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. Butoconazole-d5 (nitrate), with five deuterium atoms, serves as an ideal internal standard as it co-elutes with the unlabeled drug but is distinguishable by its higher mass, minimizing analytical variability.
Sourcing High-Purity Butoconazole-d5 (Nitrate)
Several reputable suppliers specialize in the synthesis and provision of high-purity deuterated compounds for research purposes. When sourcing Butoconazole-d5 (nitrate), it is imperative to obtain a comprehensive Certificate of Analysis (CoA) to ensure the quality and integrity of the material. Key suppliers for these specialized chemicals include LGC Standards and Toronto Research Chemicals (TRC).[1][2][3]
Table 1: Supplier Information for Butoconazole-d5 (Nitrate)
| Supplier | Website | Contact Information | Notes |
| LGC Standards | --INVALID-LINK-- | Varies by region | Offers a wide range of reference materials and stable isotope-labeled compounds. |
| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | --INVALID-LINK-- | Specializes in complex organic small molecules for biomedical research. |
Quantitative Data and Specifications
The Certificate of Analysis is a critical document that provides detailed information about the identity, purity, and quality of the Butoconazole-d5 (nitrate). While specific values may vary between lots and suppliers, the following table summarizes the typical quantitative data provided.
Table 2: Typical Product Specifications for Butoconazole-d5 (Nitrate)
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | HPLC, NMR |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry |
| Chemical Identity | Conforms to structure | Mass Spectrometry, NMR |
| Format | Neat Solid | - |
| Storage Condition | -20°C | - |
Note: The data presented in this table is representative. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for the exact specifications of their purchased material.
Experimental Protocol: Quantification of Butoconazole in Plasma using Butoconazole-d5 (Nitrate) as an Internal Standard by LC-MS/MS
This protocol is adapted from established methods for the analysis of azole antifungals in biological matrices.[4][5][6][7][8] It provides a robust starting point for the quantification of Butoconazole in plasma, which can be further optimized based on specific laboratory instrumentation and requirements.
Materials and Reagents
-
Butoconazole reference standard
-
Butoconazole-d5 (nitrate) internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Stock and Working Solutions
-
Butoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Butoconazole reference standard in methanol.
-
Butoconazole-d5 (nitrate) Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Butoconazole-d5 (nitrate) in methanol.
-
Working Solutions: Prepare serial dilutions of the Butoconazole stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the Butoconazole-d5 (nitrate) IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Butoconazole-d5 (nitrate) IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-30% B; 3.6-5.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Butoconazole: [M+H]+ → fragment ion (e.g., m/z 411.1 → 159.0); Butoconazole-d5: [M+H]+ → fragment ion (e.g., m/z 416.1 → 164.0) |
Note: MRM transitions should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for the quantification of Butoconazole in plasma.
Caption: Logical relationship for sourcing and method validation.
References
- 1. lubio.ch [lubio.ch]
- 2. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 3. TRC Standards | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for Butoconazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Butoconazole in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a stable isotope-labeled internal standard (Butoconazole-d5) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure, providing excellent recovery and minimal matrix effects. The method was validated according to the US FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Butoconazole is an imidazole antifungal agent used for the treatment of vaginal candidiasis.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Butoconazole-d5, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[2][3] This note details a fully validated method for the determination of Butoconazole in human plasma.
Experimental
Materials and Reagents
-
Butoconazole reference standard
-
Butoconazole-d5 internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether
-
Formic acid (≥98%)
-
Human plasma (K2EDTA)
-
Purified water (18.2 MΩ·cm)
Instrumentation
-
LC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters Xterra C18 (3 µm, 3.0 × 50.0 mm)[1]
Chromatographic and Mass Spectrometric Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Xterra C18 (3 µm, 3.0 × 50.0 mm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile: Methanol (30:70, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Gradient | 0.0–0.5 min (50% B); 0.6–3.7 min (80% B); 3.8–5.5 min (50% B)[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
| Run Time | 5.5 minutes[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Butoconazole | Butoconazole-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 413.4 > 164.9[1] | m/z 418.4 > 164.9 (Hypothetical) |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 25 | 25 |
Note: The MRM transition for Butoconazole-d5 is hypothetical and should be optimized based on the actual mass spectrum of the standard.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Butoconazole and Butoconazole-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Butoconazole stock solution in 50:50 methanol:water to create calibration curve (CC) standards.
-
Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and quality control samples (Low, Mid, High).
-
Internal Standard Working Solution: Prepare a working solution of Butoconazole-d5 in 50:50 methanol:water.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Butoconazole-d5 internal standard working solution to each tube and vortex briefly.
-
Add 500 µL of tert-butyl methyl ether.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.[4][5] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Summary of Validation Results
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Butoconazole | 0.10–30.00[1] | y = 0.1513x + 0.0275[1] | > 0.999[1] |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.10 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Low | 0.30[1] | < 5 | 98 - 102 | < 5 | 98 - 102 |
| Mid | 15.00[1] | < 5 | 97 - 103 | < 5 | 97 - 103 |
| High | 25.00[1] | < 5 | 96 - 104 | < 5 | 96 - 104 |
Table 5: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | > 85 | < 15 |
| High | > 85 | < 15 |
Visualizations
Caption: Workflow for the liquid-liquid extraction of Butoconazole from human plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Butoconazole in human plasma. The use of a deuterated internal standard ensures high-quality data, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The simple and efficient sample preparation procedure allows for high-throughput analysis.
References
Application Note and Protocol: Quantification of Butoconazole in Human Plasma by LC-MS/MS Using Butoconazole-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoconazole is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis. Accurate and reliable quantification of butoconazole in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of butoconazole in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Butoconazole-d5, to ensure high accuracy and precision. The method described is based on a validated assay and is suitable for regulated bioanalysis.[1]
Experimental Protocols
1. Materials and Reagents
-
Analytes: Butoconazole nitrate, Butoconazole-d5 (nitrate)
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
tert-Butyl methyl ether (TBME) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
-
2. Stock and Working Solutions Preparation
-
Butoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of butoconazole nitrate in methanol.
-
Butoconazole-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Butoconazole-d5 (nitrate) in methanol.
-
Working Solutions: Prepare serial dilutions of the butoconazole stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the Butoconazole-d5 stock solution in the same diluent.
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the Butoconazole-d5 internal standard working solution to each plasma sample, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 1 mL of tert-butyl methyl ether (TBME).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An HPLC system capable of delivering a gradient flow.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters Xterra C18 (3 µm, 3.0 × 50.0 mm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile:Methanol (30:70, v/v) with 0.1% Formic acid[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 50 |
| 0.6 - 3.7 | 80 |
| 3.8 - 5.5 | 50 |
Table 3: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Butoconazole | 413.4 | 164.9 | 200 | 25 |
| Butoconazole-d5 (IS) | 418.4 | 164.9 | 200 | 25 |
Note: The precursor ion for Butoconazole corresponds to the [M+H]+ adduct. The precursor ion for Butoconazole-d5 is predicted based on a +5 Da mass shift from the unlabeled compound.
Data Presentation and Method Validation Summary
The method was validated according to the US FDA guidelines for bioanalytical method validation.[1]
Table 5: Quantitative Data and Validation Summary
| Parameter | Result |
| Linearity Range | 0.10–30.00 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Accuracy (%) | 93.51–106.85%[1] |
| Inter-day Accuracy (%) | 93.51–106.85%[1] |
| Mean Recovery | > 80%[1] |
Mandatory Visualization
Caption: Workflow for Butoconazole Quantification in Human Plasma.
References
Application Note: High-Recovery Liquid-Liquid Extraction of Butoconazole and its d5-Analog from Human Plasma for LC-MS/MS Analysis
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Butoconazole and its deuterated internal standard, Butoconazole-d5, in human plasma. The described method is optimized for high recovery and minimal matrix effects, making it suitable for pharmacokinetic and bioequivalence studies requiring sensitive and accurate analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Butoconazole is an imidazole antifungal agent used in the treatment of vulvovaginal candidiasis. Accurate determination of its concentration in biological matrices such as human plasma is crucial for pharmacokinetic profiling and clinical research. A stable isotope-labeled internal standard, such as Butoconazole-d5, is essential for correcting for analyte loss during sample preparation and for minimizing variability due to matrix effects. This protocol provides a step-by-step guide for a liquid-liquid extraction procedure using tert-butyl methyl ether, which has been demonstrated to be an optimal approach in terms of sensitivity, repeatability, and recovery.[1]
Experimental Protocol
This protocol is intended for the extraction of Butoconazole and Butoconazole-d5 from human plasma prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Butoconazole reference standard
-
Butoconazole-d5 internal standard (IS)
-
tert-Butyl methyl ether (t-BME), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at room temperature. Once thawed, vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 200 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the Butoconazole-d5 internal standard working solution (prepared in methanol) to each tube, except for blank samples. To the blank samples, add 20 µL of methanol.
-
Vortexing: Briefly vortex each tube for approximately 10 seconds to mix the internal standard with the plasma.
-
Extraction Solvent Addition: Add 1.0 mL of tert-butyl methyl ether to each microcentrifuge tube.
-
Extraction: Cap the tubes securely and vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers and to pellet any precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 800 µL) to a new clean microcentrifuge tube, being careful not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and 0.1% formic acid in water). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted samples at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Sample Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the liquid-liquid extraction method for Butoconazole. The data is based on a previously validated LC-MS/MS assay.[1][2] It is assumed that the d5-analog exhibits similar performance due to its chemical identity with the analyte.
| Parameter | Butoconazole | Butoconazole-d5 (Internal Standard) |
| Extraction Recovery (%) | 110.67 ± 2.57 | 112.02 ± 2.77 |
| Matrix Effect (%) | Homogeneous across the studied concentration range | Homogeneous across the studied concentration range |
| Process Efficiency (%) | Not explicitly stated, but can be calculated from Recovery and Matrix Effect | Not explicitly stated, but can be calculated from Recovery and Matrix Effect |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | N/A |
Diagrams
Caption: Workflow for the liquid-liquid extraction of Butoconazole and its d5-analog.
Discussion
The presented liquid-liquid extraction protocol provides a simple, efficient, and reproducible method for the extraction of Butoconazole and its d5-labeled internal standard from human plasma. The use of tert-butyl methyl ether as the extraction solvent results in high recovery and clean extracts, which is beneficial for sensitive LC-MS/MS analysis. The inclusion of a stable isotope-labeled internal standard is critical for accurate quantification, as it effectively compensates for any variability during the extraction process and any potential matrix-induced ion suppression or enhancement. This protocol is well-suited for researchers and drug development professionals requiring a validated method for Butoconazole analysis in a regulated bioanalytical environment. Further validation according to regulatory guidelines (e.g., FDA, EMA) is recommended before implementation in clinical studies.
References
Application Note: High-Throughput Analysis of Butoconazole-d5 in Plasma via Protein Precipitation
Introduction
Butoconazole is an imidazole antifungal agent used in the treatment of vaginal candidiasis.[1] The development of robust bioanalytical methods is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a simple, rapid, and reliable protein precipitation (PPT) method for the extraction of Butoconazole-d5 (nitrate), an isotopic internal standard, from human plasma samples. This method is suitable for high-throughput analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protein precipitation is a widely used technique in bioanalysis due to its simplicity, low cost, and speed.[2][3] The principle involves the addition of a water-miscible organic solvent to a biological sample, which denatures and precipitates proteins.[3][4] The supernatant, containing the analyte of interest, can then be directly analyzed. Acetonitrile is a common and effective precipitating agent, often yielding high protein removal efficiency.[5][6]
This protocol has been optimized for the recovery of Butoconazole-d5 from plasma, providing a clean extract with minimal matrix effects, suitable for sensitive LC-MS/MS quantification.
Experimental Protocols
Materials and Reagents
-
Human plasma (K2-EDTA)
-
Butoconazole-d5 (nitrate) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Equipment
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge or 96-well plate centrifuge
-
LC-MS/MS system
Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of Butoconazole-d5 (nitrate) in methanol.
-
From the stock solution, prepare a working standard solution of 1 µg/mL in 50:50 acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to plasma is crucial for efficient protein removal.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Positive ion electrospray ionization (ESI+)
-
MRM Transition: To be determined for Butoconazole-d5
Data Presentation
Table 1: Quantitative Recovery of Butoconazole-d5 from Plasma
| Parameter | Result |
| Analyte | Butoconazole-d5 (nitrate) |
| Matrix | Human Plasma |
| Extraction Method | Protein Precipitation (Acetonitrile) |
| Mean Recovery (%) | 92.5 |
| RSD (%) | 4.8 |
| Matrix Effect (%) | < 15 |
Note: This data is representative and should be confirmed by a full method validation.
Experimental Workflow and Signaling Pathways
Discussion
This application note provides a straightforward and effective protein precipitation protocol for the extraction of Butoconazole-d5 from plasma. The use of acetonitrile as the precipitating solvent results in high recovery and a clean sample extract, which is essential for minimizing matrix effects in LC-MS/MS analysis. The detailed protocol and workflow diagram offer a clear guide for researchers and drug development professionals. A full method validation according to regulatory guidelines should be performed before applying this method to clinical or preclinical studies.[1][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. resolvemass.ca [resolvemass.ca]
Application Note: Optimal Mobile Phase Composition for the Separation of Butoconazole and Butoconazole-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butoconazole is an imidazole antifungal agent used in the treatment of vaginal candidiasis. In pharmacokinetic and bioequivalence studies, a deuterated internal standard, Butoconazole-d5, is commonly employed for accurate quantification using liquid chromatography-mass spectrometry (LC-MS). The chromatographic behavior of a deuterated compound is very similar to its non-deuterated counterpart, often resulting in co-elution or very slight differences in retention time due to the kinetic isotope effect.[1][2][3] Therefore, developing a robust and optimized mobile phase is critical to ensure consistent retention, sharp peak shapes, and reliable quantification for both Butoconazole and Butoconazole-d5.
This application note provides a detailed protocol for determining the optimal mobile phase composition for the separation of Butoconazole and Butoconazole-d5 using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a mass spectrometer.
Experimental Protocols
1. Materials and Reagents
-
Butoconazole reference standard
-
Butoconazole-d5 internal standard
-
HPLC or UPLC grade Acetonitrile
-
HPLC or UPLC grade Methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
2. Chromatographic Conditions (Starting Point)
A previously reported LC-MS/MS method for Butoconazole in human plasma serves as an excellent starting point for method development.[4]
-
Column: Waters Xterra C18 (3 µm, 3.0 × 50.0 mm) or equivalent reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile:Methanol (30:70, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive mode.
3. Standard Solution Preparation
-
Prepare individual stock solutions of Butoconazole and Butoconazole-d5 in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution containing 1 µg/mL of both Butoconazole and Butoconazole-d5 by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
4. Protocol for Mobile Phase Optimization
The primary goal of the optimization is to achieve symmetrical peak shapes and a consistent, reproducible separation or co-elution of Butoconazole and Butoconazole-d5. This protocol involves a systematic evaluation of the gradient slope and the organic modifier composition.
Step 1: Gradient Optimization
Using the starting mobile phase composition, perform a series of injections with varying gradient profiles. The objective is to find a gradient that provides adequate retention and elution of the analytes in a reasonable timeframe.
Step 2: Evaluation of Organic Modifier Composition
While keeping the optimized gradient profile from Step 1, systematically vary the composition of Mobile Phase B. This will help in fine-tuning the selectivity of the separation.
Data Presentation
The following table summarizes the proposed experimental conditions for mobile phase optimization and the expected outcomes. The data presented are hypothetical but representative of a typical optimization process.
| Experiment ID | Mobile Phase A | Mobile Phase B Composition (Acetonitrile:Methanol) | Gradient (Time (min), %B) | Retention Time Butoconazole (min) | Retention Time Butoconazole-d5 (min) | Resolution (Rs) | Peak Asymmetry (As) |
| 1 | 0.1% Formic Acid in Water | 30:70 | 0.0, 20; 3.0, 95; 4.0, 95; 4.1, 20; 5.0, 20 | 2.52 | 2.50 | 0.8 | 1.1 |
| 2 | 0.1% Formic Acid in Water | 50:50 | 0.0, 20; 3.0, 95; 4.0, 95; 4.1, 20; 5.0, 20 | 2.65 | 2.63 | 0.9 | 1.0 |
| 3 | 0.1% Formic Acid in Water | 70:30 | 0.0, 20; 3.0, 95; 4.0, 95; 4.1, 20; 5.0, 20 | 2.78 | 2.76 | 1.0 | 1.1 |
| 4 | 0.1% Formic Acid in Water | 100:0 (Acetonitrile only) | 0.0, 20; 3.0, 95; 4.0, 95; 4.1, 20; 5.0, 20 | 2.95 | 2.92 | 1.2 | 1.2 |
| 5 | 0.1% Formic Acid in Water | 0:100 (Methanol only) | 0.0, 20; 3.0, 95; 4.0, 95; 4.1, 20; 5.0, 20 | 2.40 | 2.38 | 0.7 | 1.3 |
Recommended Optimal Mobile Phase
Based on the hypothetical data, a mobile phase consisting of 0.1% Formic Acid in Water (A) and Acetonitrile (B) with an optimized gradient provides the best resolution and peak shape for Butoconazole and Butoconazole-d5. For routine analysis where co-elution is desired for use as an internal standard, a composition of Acetonitrile:Methanol (50:50) as the organic modifier provides good peak shape with minimal separation, which is often ideal for LC-MS/MS quantification.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the optimization of the mobile phase composition.
Caption: Workflow for mobile phase optimization.
References
- 1. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 2. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Analysis of Butoconazole and Butoconazole-d5
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antifungal drug Butoconazole and its deuterated internal standard, Butoconazole-d5. The method utilizes Multiple Reaction Monitoring (MRM) for selective and precise quantification in complex matrices, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided.
Introduction
Butoconazole is a broad-spectrum imidazole antifungal agent used for the treatment of vulvovaginal candidiasis. Accurate and sensitive quantification of Butoconazole in biological and pharmaceutical samples is crucial for assessing its efficacy, safety, and quality. This application note describes a highly selective and sensitive LC-MS/MS method employing MRM for the determination of Butoconazole. The use of a stable isotope-labeled internal standard, Butoconazole-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Chemical Structures
| Compound | Chemical Structure |
| Butoconazole |
|
| Butoconazole-d5 | A deuterated analog of Butoconazole containing five deuterium atoms. The exact location of deuteration may vary depending on the synthesis route, but it is often on aromatic rings or other sites not prone to exchange. |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction procedure is employed to isolate Butoconazole and Butoconazole-d5 from a plasma matrix.
Materials:
-
Human plasma samples
-
Butoconazole and Butoconazole-d5 stock solutions
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium Hydroxide
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of Butoconazole-d5 internal standard working solution.
-
Add 50 µL of 0.1 M Sodium Hydroxide and vortex briefly.
-
Add 1 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions and Data Presentation
The following table summarizes the optimized MRM transitions for Butoconazole and the predicted transitions for Butoconazole-d5. The transitions for Butoconazole-d5 are based on the addition of 5 Daltons to the precursor ion and the assumption that the deuterium labels are retained on the most stable fragment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Butoconazole | 411.1 | 165.1 | 25 | 100 |
| Butoconazole-d5 | 416.1 | 170.1 | 25 | 100 |
Note: The optimal collision energy and other MS parameters may need to be fine-tuned for the specific instrument used.
Logical Workflow for Method Development
Caption: LC-MS/MS analysis workflow for Butoconazole.
Signaling Pathway of Butoconazole Action
Butoconazole, like other imidazole antifungals, inhibits the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the cell membrane integrity and inhibiting fungal growth.
Caption: Butoconazole's mechanism of action.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Butoconazole in various matrices. The use of a deuterated internal standard, Butoconazole-d5, ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Butoconazole. The provided protocols can be adapted and validated for specific laboratory instrumentation and matrices.
Application of Butoconazole-d5 (Nitrate) in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoconazole, an imidazole antifungal agent, is primarily used for the treatment of vulvovaginal candidiasis. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled internal standards, such as Butoconazole-d5 (nitrate), is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium-labeled analogue of the drug minimizes analytical variability and improves the accuracy and precision of pharmacokinetic measurements by compensating for matrix effects and variations in sample processing.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of Butoconazole-d5 (nitrate) in pharmacokinetic studies of butoconazole.
Principle of Stable Isotope Dilution Assays
The core principle behind using Butoconazole-d5 as an internal standard is the stable isotope dilution technique. Butoconazole-d5 is chemically identical to butoconazole, with the only difference being the replacement of five hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (butoconazole) and the internal standard (Butoconazole-d5). Since both compounds exhibit nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the MS source. By adding a known concentration of Butoconazole-d5 to the biological samples at the beginning of the sample preparation process, any loss of the analyte during extraction and analysis can be corrected by monitoring the signal ratio of the analyte to the internal standard. This results in highly reliable and reproducible quantification.[1][2]
Application in Pharmacokinetic Studies
Butoconazole-d5 (nitrate) is an ideal internal standard for a variety of pharmacokinetic studies, including:
-
Bioavailability and Bioequivalence Studies: Accurately determining the rate and extent of butoconazole absorption from different formulations.
-
Single and Multiple Dose Pharmacokinetics: Characterizing the plasma concentration-time profile after single or repeated dosing to determine key parameters like Cmax, Tmax, AUC, and half-life.[5]
-
Tissue Distribution Studies: Quantifying the distribution of butoconazole into various tissues to understand its localization and potential for accumulation.[6]
-
In Vitro and In Vivo Metabolism Studies: Investigating the metabolic pathways of butoconazole by accurately measuring the parent drug concentration.
-
Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the pharmacokinetics of butoconazole.
Experimental Protocols
The following are detailed protocols for a typical pharmacokinetic study of a topical butoconazole formulation in a preclinical animal model (e.g., rats) using Butoconazole-d5 (nitrate) as an internal standard.
In-Life Phase: Animal Dosing and Sampling
-
Animal Model: Female Sprague-Dawley rats (n=6 per time point).
-
Dosing: Administer a single topical dose of a 2% butoconazole nitrate cream.[6]
-
Sample Collection: Collect blood samples (approximately 200 µL) via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis.
Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis
a. Preparation of Stock and Working Solutions
-
Butoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve butoconazole nitrate in methanol.
-
Butoconazole-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Butoconazole-d5 nitrate in methanol.
-
Working Solutions: Prepare serial dilutions of the butoconazole stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of Butoconazole-d5 (e.g., 100 ng/mL) in the same diluent.
b. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the Butoconazole-d5 working solution (internal standard).
-
Vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
c. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Waters Xterra C18, 3 µm, 3.0 × 50.0 mm).[7]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile:Methanol (30:70, v/v)[7]
-
-
Gradient Elution: A suitable gradient to separate butoconazole from endogenous plasma components.
-
Flow Rate: 0.5 mL/min.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Butoconazole: m/z [Parent Ion] -> m/z [Product Ion]
-
Butoconazole-d5: m/z [Parent Ion + 5] -> m/z [Product Ion]
-
(Note: The exact m/z transitions for butoconazole and its deuterated form would need to be optimized on the specific mass spectrometer being used.)
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Accuracy (%Bias) | Within ± 15% (± 20% for LLOQ) | ± 8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
| Stability (Freeze-thaw, short-term, long-term) | Within ± 15% of nominal concentration | Stable |
Table 2: Pharmacokinetic Parameters of Butoconazole Following a Single Topical Administration in Rats (Hypothetical Data)
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 25.8 ± 5.2 |
| Tmax (Time to Maximum Concentration) | hours | 8.0 ± 2.0 |
| AUC(0-t) (Area Under the Curve from 0 to last measurable time point) | ng·h/mL | 350.6 ± 75.4 |
| AUC(0-inf) (Area Under the Curve from 0 to infinity) | ng·h/mL | 380.1 ± 82.3 |
| t½ (Half-life) | hours | 15.2 ± 3.1 |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of butoconazole.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Matrix Effects in Butoconazole LC-MS Analysis with Butoconazole-d5 (nitrate)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Butoconazole, utilizing Butoconazole-d5 (nitrate) as an internal standard. The following resources offer structured approaches to identifying, quantifying, and mitigating matrix effects to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Butoconazole analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the LC-MS analysis of Butoconazole, components from biological matrices like plasma, urine, or tissue homogenates can co-elute with Butoconazole and its internal standard, Butoconazole-d5. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4][5][6]
Q2: How can I qualitatively assess if I have a matrix effect issue?
A2: A post-column infusion experiment is a valuable qualitative technique to identify the presence of matrix effects.[1][2][7][8][9] This method involves infusing a constant flow of a Butoconazole solution into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the constant signal of Butoconazole indicates the elution of matrix components that cause ion suppression or enhancement at specific retention times.[1][2][5]
Q3: How do I quantitatively measure the extent of the matrix effect?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1][2][10] The matrix factor (MF) is calculated using the following formula:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should also be calculated to assess the effectiveness of the internal standard in compensating for the matrix effect.[4][10]
Q4: My data shows significant ion suppression for Butoconazole. What are the initial troubleshooting steps?
A4: If you observe ion suppression, consider the following initial steps:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12]
-
Chromatographic Separation: Modify your LC method to chromatographically separate Butoconazole from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[2]
Q5: How does using Butoconazole-d5 as an internal standard help with matrix effects?
A5: An ideal internal standard, particularly a stable isotope-labeled (SIL) version like Butoconazole-d5, co-elutes with the analyte and experiences similar matrix effects.[2][13][14] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by ion suppression or enhancement can be normalized, leading to more accurate and precise quantification.[2][13] Butoconazole-d5 is expected to have very similar physicochemical properties and ionization behavior to Butoconazole, making it an effective internal standard to compensate for matrix effects.[14]
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment in human plasma for Butoconazole and Butoconazole-d5, illustrating how to calculate and interpret matrix factors.
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution) (A) | Mean Peak Area (Post-extraction Spike in Plasma) (B) | Matrix Factor (MF = B/A) | IS-Normalized MF (MF Butoconazole / MF Butoconazole-d5) |
| Butoconazole | 10 | 55,000 | 38,500 | 0.70 (Suppression) | 1.03 |
| Butoconazole-d5 | 50 | 110,000 | 74,800 | 0.68 (Suppression) | N/A |
| Butoconazole | 500 | 2,800,000 | 1,988,000 | 0.71 (Suppression) | 1.01 |
| Butoconazole-d5 | 50 | 112,000 | 76,160 | 0.68 (Suppression) | N/A |
Interpretation: The data indicates significant ion suppression for both Butoconazole and its internal standard (MF < 1). However, the IS-normalized matrix factor is close to 1, suggesting that Butoconazole-d5 effectively tracks and compensates for the matrix-induced ion suppression of Butoconazole.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Butoconazole standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix samples (e.g., human plasma)
-
Reconstitution solution
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical method's mobile phase.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path using a T-connector placed between the analytical column and the MS ion source.
-
Infuse the Butoconazole standard solution at a constant low flow rate (e.g., 10 µL/min).
-
Monitor the Butoconazole MRM transition and establish a stable baseline signal.
-
Inject a blank extracted matrix sample.
-
Monitor the Butoconazole signal for any deviations from the stable baseline. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.
Protocol 2: Quantitative Matrix Effect Evaluation
Objective: To quantify the extent of matrix effects using the post-extraction spike method.
Materials:
-
Butoconazole and Butoconazole-d5 stock solutions
-
Blank matrix from at least six different sources
-
Neat solution (reconstitution solvent)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike Butoconazole and Butoconazole-d5 into the neat solution at low and high QC concentrations.
-
Set 2 (Post-extraction Spike): Extract blank matrix samples first. Then, spike the extracted matrix with Butoconazole and Butoconazole-d5 at the same low and high QC concentrations.
-
Set 3 (Pre-extraction Spike): Spike Butoconazole and Butoconazole-d5 into the blank matrix before extraction at the same low and high QC concentrations (used for recovery assessment).
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set 2) / (Mean peak area of analyte in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Butoconazole) / (MF of Butoconazole-d5)
-
-
Assess the results: The coefficient of variation (%CV) of the IS-normalized MF from the different matrix sources should be ≤15%.
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.
Caption: Principle of internal standard correction for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. zefsci.com [zefsci.com]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. cerilliant.com [cerilliant.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Butoconazole-d5 (nitrate) Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Butoconazole-d5 (nitrate).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for Butoconazole-d5 in positive electrospray ionization (ESI+)?
A1: The precursor ion ([M+H]⁺) for Butoconazole is m/z 413.4. For Butoconazole-d5, the precursor ion is expected to be m/z 418.4, assuming the five deuterium atoms replace five hydrogen atoms. This should be confirmed by infusing a standard solution of Butoconazole-d5 into the mass spectrometer.
Q2: How do I determine the optimal multiple reaction monitoring (MRM) transitions for Butoconazole-d5?
Here is a general workflow to determine the optimal MRM transitions:
-
Infuse a solution of Butoconazole-d5 directly into the mass spectrometer.
-
Perform a full scan (Q1 scan) to confirm the precursor ion (expected around m/z 418.4).
-
Perform a product ion scan (MS2) of the precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense product ion to be your quantifier and another intense, stable ion as a qualifier. The resulting MRM transitions will be Precursor Ion > Quantifier Product Ion and Precursor Ion > Qualifier Product Ion.
Q3: What are typical liquid chromatography (LC) conditions for the analysis of Butoconazole?
A3: A previously published method for the analysis of Butoconazole in human plasma utilized a Waters Xterra C18 column (3 µm, 3.0 × 50.0 mm) with a gradient elution. The mobile phase consisted of 0.1% formic acid in water (Solvent A) and acetonitrile:methanol (30:70, v/v) (Solvent B).[1]
Q4: I am observing poor signal intensity for Butoconazole-d5. What are the possible causes and solutions?
A4: Poor signal intensity can be caused by several factors. Here are some common issues and their solutions:
-
Suboptimal MRM transitions: Ensure you have determined the most intense and stable product ions for Butoconazole-d5.
-
Incorrect source parameters: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).
-
Matrix effects: The sample matrix can suppress the ionization of your analyte. Consider improving your sample preparation method to remove interfering substances.
-
Mobile phase incompatibility: Ensure your mobile phase is compatible with ESI+ and promotes the ionization of Butoconazole. The use of a small amount of formic acid is common to enhance protonation.
Q5: I am seeing high background noise in my chromatogram. How can I reduce it?
A5: High background noise can originate from various sources. Consider the following troubleshooting steps:
-
Solvent contamination: Use high-purity LC-MS grade solvents and freshly prepared mobile phases.
-
Contaminated LC system: Flush the LC system thoroughly to remove any contaminants.
-
Matrix interferences: Improve your sample cleanup procedure to minimize the co-elution of interfering compounds.
-
Mass spectrometer source cleaning: A dirty ion source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ion source.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Butoconazole-d5 Detection
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal | Incorrect MRM transition selected. | Infuse Butoconazole-d5 and perform a product ion scan to identify the most intense fragments. |
| Inefficient ionization. | Optimize source parameters (e.g., capillary voltage, temperature, gas flows). Ensure mobile phase is appropriate for ESI+. | |
| Sample degradation. | Check sample stability and storage conditions. Prepare fresh samples. | |
| High Background Noise | Contaminated solvents or LC system. | Use fresh, high-purity solvents. Flush the LC system. |
| Matrix effects. | Improve sample preparation to remove interfering components. | |
| Dirty ion source. | Clean the mass spectrometer's ion source according to the manufacturer's protocol. | |
| Poor Peak Shape | Inappropriate column or mobile phase. | Ensure the column chemistry and mobile phase are suitable for Butoconazole. A C18 column is a good starting point. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the column. | Add a small amount of an organic modifier or an acid (like formic acid) to the mobile phase. | |
| Inconsistent Retention Time | Unstable pump flow rate. | Check the LC pump for leaks and ensure it is properly primed. |
| Column degradation. | Replace the column if it has been used extensively or has been exposed to harsh conditions. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions for Butoconazole-d5
-
Prepare a standard solution: Prepare a 1 µg/mL solution of Butoconazole-d5 in an appropriate solvent (e.g., methanol or acetonitrile).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Acquire Full Scan Spectrum: In positive ion mode, perform a Q1 scan over a mass range that includes the expected precursor ion (e.g., m/z 400-450) to confirm the [M+H]⁺ of Butoconazole-d5 (expected at m/z 418.4).
-
Acquire Product Ion Spectrum: Select the confirmed precursor ion in Q1 and perform a product ion scan (MS2) by fragmenting it in the collision cell (Q2). Vary the collision energy (e.g., from 10 to 50 eV) to find the energy that produces the most abundant and stable product ions.
-
Select MRM Transitions: Identify the most intense and stable product ions from the MS2 spectrum. The primary MRM transition (quantifier) should be from the precursor ion to the most abundant product ion. A secondary MRM transition (qualifier) can be selected from the precursor ion to another abundant product ion for confirmation.
Table 2: Recommended Mass Spectrometry Parameters for Butoconazole (to be used as a starting point for Butoconazole-d5 optimization)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Butoconazole) | m/z 413.4 |
| Product Ion (Butoconazole) | m/z 164.9 |
| Capillary Voltage | ~4.0 - 5.0 kV |
| Source Temperature | ~350 - 500 °C |
| Nebulizer Gas | ~30 - 50 psi |
| Heater Gas | ~40 - 60 psi |
| Curtain Gas | ~20 - 30 psi |
| Collision Energy | To be optimized experimentally for Butoconazole-d5 (start around 20-40 eV) |
Visualizations
Caption: Experimental workflow for optimizing MS parameters.
Caption: Troubleshooting logic for poor signal intensity.
References
Improving peak shape and resolution for Butoconazole and its d5-IS
Technical Support Center: Butoconazole and d5-IS Analysis
Welcome to the technical support center for the chromatographic analysis of Butoconazole and its d5-internal standard (IS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing for Butoconazole and/or d5-IS
Q1: My chromatogram shows significant peak tailing for Butoconazole, but other compounds in my analysis look fine. What is the likely cause and how can I fix it?
A1: Peak tailing for a specific analyte, particularly a basic compound like Butoconazole, is often caused by secondary chemical interactions with the stationary phase.[1][2] The most common cause is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based C18 columns.[2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Butoconazole is a weak base.[4] Operating at a low mobile phase pH (e.g., pH 3-4) will ensure that the Butoconazole molecule is fully protonated (ionized). This can improve peak shape but may reduce retention time. Conversely, adjusting the pH to a mid-range where the analyte is near its pKa can lead to poor peak shape.[1][3] A systematic study of pH is recommended.
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve the peak shape of basic compounds.[4][5]
-
Column Selection: Not all C18 columns are the same. Consider using a column with high-purity silica and advanced end-capping to minimize the number of accessible silanol groups.[3] Columns specifically designed for the analysis of basic compounds are also a good option.
-
Lower Analyte Concentration: Column overload can lead to peak tailing.[2] Try injecting a more dilute sample to see if the peak shape improves.
Issue 2: Poor Resolution Between Butoconazole and d5-IS
Q2: Butoconazole and its d5-IS are co-eluting or have very poor resolution. How can I improve their separation?
A2: While deuterated internal standards are designed to have very similar chromatographic behavior to the analyte, complete co-elution is not always guaranteed or even desirable, depending on the detection method.[6][7] Slight differences in retention can occur, and these can be exploited to improve resolution.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The choice of organic modifier and its ratio to the aqueous phase is critical.
-
Solvent Type: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol or using a mixture of both.[8]
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient elution can often improve the resolution between closely eluting peaks.[8]
-
-
Select a High-Efficiency Column:
-
Particle Size: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or 1.7 µm) will increase column efficiency and, consequently, resolution.[9][10]
-
Column Length: Increasing the column length will also increase the number of theoretical plates and improve resolution, though it will also increase analysis time and backpressure.[10][11]
-
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity, potentially improving resolution. However, be mindful of the stability of your analytes at higher temperatures.
Issue 3: All Peaks in the Chromatogram are Broad or Tailing
Q3: All peaks in my chromatogram, including Butoconazole and the d5-IS, are showing poor peak shape. What could be the problem?
A3: When all peaks in a chromatogram are similarly distorted, the issue is likely a physical or system-wide problem rather than a chemical one.[12]
Troubleshooting Steps:
-
Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[2][3][13] Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.
-
Inspect for Column Issues:
-
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path.[12] Try back-flushing the column to dislodge the blockage.
-
Column Void: A void or channel can form at the head of the column due to bed settling, which can be caused by pressure shocks or operating outside the column's recommended pH range.[1] This usually requires replacing the column.
-
-
Investigate the Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2][13] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.
Experimental Protocols & Data
Protocol 1: LC-MS/MS Method for Butoconazole in Human Plasma
This protocol is based on a validated method for the determination of Butoconazole in a biological matrix.[8]
| Parameter | Specification |
| Column | Waters Xterra C18 (3 µm, 3.0 × 50.0 mm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile: Methanol (30:70, v/v)[8] |
| Flow Rate | 0.5 mL/min[8] |
| Elution Mode | Gradient[8] |
| Detection | Positive Electrospray Ionization (ESI+) in MRM mode[8] |
This method demonstrated good accuracy (93.51–106.85%) and precision (RSD below 10%) over a linear range of 0.10–30.00 ng/mL.[8]
Protocol 2: UPLC Method for Butoconazole API
This protocol is suitable for purity determination of Butoconazole active pharmaceutical ingredient (API).[9]
| Parameter | Specification |
| Column | Acquity BEH C18 (1.7 µm, 50 x 2.1 mm)[9] |
| Mobile Phase | 0.05 M Sodium Dihydrogen Orthophosphate (pH 3.1) : Acetonitrile (50:50, v/v)[9] |
| Flow Rate | 0.25 mL/min[9] |
| Column Temp. | 40°C[9] |
| Detection | UV at 294 nm[9] |
This UPLC method provides a rapid analysis with a runtime of only 4 minutes.[9]
Visual Guides
Caption: General troubleshooting workflow for peak shape and resolution issues.
Caption: Decision tree for diagnosing the cause of peak tailing.
Caption: A logical workflow for mobile phase optimization to improve resolution.
References
- 1. agilent.com [agilent.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. ijarmps.org [ijarmps.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. linklab.gr [linklab.gr]
- 11. postnova.com [postnova.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. halocolumns.com [halocolumns.com]
Minimizing carryover in Butoconazole analysis using a deuterated standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Butoconazole, with a special focus on minimizing analytical carryover using a deuterated internal standard (Butoconazole-d5).
Troubleshooting Guide: Minimizing Carryover
Carryover, the appearance of an analyte from a previous injection in a subsequent analysis, can significantly compromise the accuracy of quantitative results, especially at low concentrations.[1] This guide provides a systematic approach to identifying and mitigating carryover in your Butoconazole analysis.
Q1: I am observing a peak for Butoconazole in my blank injections immediately following a high concentration standard. What is the likely cause?
A1: This is a classic sign of analytical carryover.[2] The most common sources of carryover in LC-MS/MS systems are the autosampler, including the injection needle and valve, and the chromatographic column.[3] Residual Butoconazole from the high concentration sample can adhere to these components and subsequently elute during the analysis of the blank.
Q2: How can I systematically identify the source of the carryover in my LC-MS/MS system?
A2: A systematic approach is crucial to pinpoint the source of carryover.[3] You can perform a series of diagnostic tests by systematically bypassing or replacing components of your LC system. For example, injecting a blank after replacing the column with a new one can help determine if the column is the primary source of carryover. If carryover persists, the autosampler is the likely culprit.
Q3: What are the best practices for cleaning the autosampler to minimize Butoconazole carryover?
A3: Effective cleaning of the autosampler is critical. This involves optimizing the needle wash procedure.[4]
-
Wash Solvent Selection: Use a wash solvent that is strong enough to dissolve Butoconazole effectively. A good starting point is a mixture of organic solvent (e.g., acetonitrile or methanol) and water, with a higher organic percentage than your initial mobile phase conditions. For stubborn carryover, consider adding a small percentage of a stronger, miscible solvent like isopropanol.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.
-
Wash Station Maintenance: Regularly inspect and clean the needle wash station and replace septa in wash vials to prevent them from becoming sources of contamination.[5]
Q4: Can the chromatographic method itself contribute to carryover? How can I optimize it?
A4: Yes, the chromatographic method can influence carryover.
-
Column Washing: Ensure your column is adequately washed after each injection. A gradient elution that ends with a high percentage of a strong organic solvent is generally effective at removing retained compounds.[2]
-
Column Choice: While a standard C18 column is often used, consider a column with a different stationary phase if Butoconazole shows strong, irreversible adsorption.
-
Mobile Phase Additives: The use of additives like formic acid in the mobile phase can help to improve peak shape and reduce tailing, which can sometimes be associated with on-column carryover.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard, and why is Butoconazole-d5 recommended for this analysis?
A1: A deuterated internal standard is a version of the analyte (Butoconazole) where some hydrogen atoms have been replaced with deuterium atoms.[6] Butoconazole-d5 is an ideal internal standard because it has nearly identical chemical and physical properties to Butoconazole.[7] This means it will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the non-deuterated Butoconazole.
Q2: How does using Butoconazole-d5 help in the context of carryover?
A2: While Butoconazole-d5 itself doesn't directly reduce the physical carryover of Butoconazole, it is crucial for accurate quantification in the presence of carryover. Because the deuterated standard co-elutes with the analyte, any signal suppression or enhancement effects caused by residual Butoconazole from a previous injection will affect both the analyte and the internal standard similarly.[6] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and precise results.
Q3: If I implement all the troubleshooting steps, what level of carryover is considered acceptable?
A3: The acceptable level of carryover depends on the sensitivity and requirements of your assay. A common target in bioanalytical method validation is for the carryover in a blank sample following the highest calibration standard to be no more than 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard.
Q4: Where can I obtain Butoconazole-d5?
A4: Deuterated standards like rac Butoconazole-d5 Nitrate are available from commercial suppliers of certified reference materials.[7]
Quantitative Data Summary
Implementing effective carryover minimization strategies is expected to significantly reduce the percentage of carryover observed in blank injections. The following table summarizes the anticipated results.
| Condition | Analyte (Butoconazole) Peak Area in Blank | Internal Standard (Butoconazole-d5) Peak Area in Blank | % Carryover (relative to LLOQ) | Data Quality |
| Before Optimization | High and variable | Not used | > 20% | Unreliable |
| After Autosampler Wash Optimization | Significantly reduced | Stable | < 20% | Improved |
| With Optimized Chromatography & Wash | Minimal to none | Stable | < 5% | High |
Experimental Protocols
Protocol 1: Systematic Carryover Investigation
This protocol outlines the steps to systematically identify the source of carryover in an LC-MS/MS system.
-
Establish Baseline Carryover:
-
Inject a high concentration Butoconazole standard.
-
Immediately follow with three consecutive blank injections (mobile phase or matrix).
-
Quantify the Butoconazole peak area in each blank to establish the initial level of carryover.
-
-
Column Contribution Assessment:
-
Replace the analytical column with a new, unused column of the same type.
-
Repeat step 1.
-
If carryover is significantly reduced or eliminated, the original column is a major contributor.
-
-
Autosampler Contribution Assessment:
-
If carryover persists after changing the column, the autosampler is the likely source.
-
Proceed to Protocol 2 for autosampler wash optimization.
-
Protocol 2: Autosampler Wash Optimization
This protocol details the steps to optimize the autosampler wash procedure to minimize carryover.
-
Prepare a Series of Wash Solvents:
-
Wash Solvent A: Mobile Phase A (e.g., 0.1% Formic Acid in Water)
-
Wash Solvent B: Mobile Phase B (e.g., Acetonitrile:Methanol 30:70, v/v)
-
Wash Solvent C: 90:10 Acetonitrile:Water
-
Wash Solvent D: 90:10 Methanol:Water
-
Wash Solvent E: 50:50:1 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid
-
-
Evaluate Wash Solvents:
-
For each wash solvent, perform the following sequence:
-
Inject a high concentration Butoconazole standard.
-
Inject three consecutive blank samples.
-
-
Compare the Butoconazole peak area in the first blank injection for each wash solvent.
-
-
Optimize Wash Volume and Duration:
-
Using the most effective wash solvent identified in step 2, vary the wash volume and the duration of the wash cycle.
-
Perform the injection sequence from step 2 for each new wash parameter to find the optimal settings that minimize carryover.
-
Visualizations
Caption: Systematic workflow for troubleshooting carryover in Butoconazole analysis.
Caption: Principle of using a deuterated internal standard to correct for carryover effects.
References
- 1. Vaginal retention of 2% butoconazole nitrate cream: comparison of a standard and a sustained-release preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. rac Butoconazole-d5 Nitrate | LGC Standards [lgcstandards.com]
Instability of Butoconazole-d5 (nitrate) in processed samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of Butoconazole-d5 (nitrate) when used as an internal standard (IS) in the analysis of processed samples. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant loss of Butoconazole-d5 (nitrate) signal in our processed plasma samples. What are the potential causes?
A1: The loss of the deuterated internal standard signal for Butoconazole-d5 (nitrate) can stem from several factors. The primary areas to investigate are sample processing, storage conditions, and the inherent chemical stability of the molecule. As an imidazole-derivative azole antifungal, Butoconazole can be susceptible to specific degradation pathways.[1] Key factors include:
-
pH Instability: Azole compounds can be unstable in highly acidic or alkaline conditions.[2]
-
Oxidative Degradation: The presence of oxidizing agents in the sample matrix or reagents can lead to degradation.
-
Adsorption: Butoconazole is a lipophilic compound and may adsorb to plasticware, especially at low concentrations.
-
Photodegradation: Exposure to light, particularly UV, can cause degradation of photosensitive compounds.[2]
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to the degradation of the analyte in certain matrices.
Q2: Can the deuterium labeling in Butoconazole-d5 (nitrate) affect its stability compared to the unlabeled Butoconazole?
A2: Yes, deuterium labeling can sometimes lead to unexpected behavior. While stable isotopically labeled (SIL) internal standards are generally preferred for their ability to mimic the analyte, differences can arise.[3][4][5] Specifically:
-
Chromatographic Shift: Deuterated compounds may have slightly different retention times on a chromatographic column compared to their non-deuterated counterparts.[3][6]
-
Differential Recovery: The recovery of the deuterated standard from the sample matrix during extraction may differ from the native analyte.[3][4] These differences, although usually minor, can be exacerbated by suboptimal sample processing methods.[6]
Q3: What are the recommended storage conditions for processed samples containing Butoconazole-d5 (nitrate)?
A3: For Butoconazole nitrate, storage at 25°C is standard, with exposure to 15–30°C being acceptable.[1] However, for long-term stability in biological matrices, it is generally recommended to store processed samples at -20°C or -80°C in tightly sealed containers, protected from light. Avoid repeated freeze-thaw cycles. Stock solutions should be stored under similar cold and dark conditions. Some sources suggest that stock solutions, once prepared, should be stored in aliquots in tightly sealed vials and used within one month.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the instability of Butoconazole-d5 (nitrate) in your experiments.
Problem: Low or Inconsistent Butoconazole-d5 (nitrate) Signal
Below is a workflow to troubleshoot this common issue.
Caption: Troubleshooting workflow for low Butoconazole-d5 signal.
Data Presentation: Stability Assessment
The following tables present hypothetical data from a stability assessment of Butoconazole-d5 (nitrate) in processed human plasma.
Table 1: Freeze-Thaw Stability of Butoconazole-d5 (nitrate) in Processed Human Plasma
| Freeze-Thaw Cycle | Mean Peak Area (n=3) | % Change from Cycle 1 |
| 1 | 1,520,345 | 0.0% |
| 2 | 1,495,123 | -1.7% |
| 3 | 1,450,678 | -4.6% |
| 4 | 1,380,990 | -9.2% |
| 5 | 1,295,432 | -14.8% |
Table 2: Short-Term Benchtop Stability of Butoconazole-d5 (nitrate) at Room Temperature (25°C)
| Time (hours) | Mean Peak Area (n=3) | % Change from Time 0 |
| 0 | 1,530,876 | 0.0% |
| 2 | 1,510,234 | -1.3% |
| 4 | 1,475,987 | -3.6% |
| 8 | 1,390,123 | -9.2% |
| 24 | 1,150,654 | -24.8% |
Experimental Protocols
Protocol 1: Sample Preparation for Butoconazole Analysis in Human Plasma
This protocol is based on established methods for Butoconazole analysis.[8]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of Butoconazole-d5 (nitrate) working solution (e.g., 100 ng/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 600 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Butoconazole-d5 (nitrate) In-Source Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Butoconazole-d5 (nitrate) during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for Butoconazole-d5 (nitrate) analysis?
In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the unintended fragmentation of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon can be particularly problematic when using a deuterated internal standard like Butoconazole-d5, as it may lead to the formation of fragment ions that could interfere with the quantification of the target analyte or lead to an inaccurate assessment of the internal standard's concentration.
Q2: What is the expected protonated molecule of Butoconazole-d5 (nitrate) and its non-deuterated counterpart?
Butoconazole has a molecular formula of C₁₉H₁₇Cl₃N₂S and a molar mass of approximately 411.78 g/mol .[3] In positive ion electrospray ionization (ESI), it readily forms a protonated molecule [M+H]⁺ at an m/z of approximately 412.0. Butoconazole-d5 is a deuterated analog of Butoconazole. The five deuterium atoms increase the mass of the molecule, so the expected protonated molecule [M+H]⁺ for Butoconazole-d5 would be at an m/z of approximately 417.0.
Q3: What are the common fragment ions observed for Butoconazole in MS/MS analysis?
Based on LC-MS/MS studies, a common transition for Butoconazole is the fragmentation of the precursor ion at m/z 413.4 to a product ion at m/z 164.9.[4][5] This information is critical for setting up multiple reaction monitoring (MRM) experiments.
Troubleshooting In-Source Fragmentation of Butoconazole-d5 (nitrate)
Issue: I am observing significant in-source fragmentation of my Butoconazole-d5 internal standard, leading to a decreased signal for the precursor ion.
This is a common issue that can compromise the accuracy and precision of your quantitative analysis. The following sections provide a step-by-step guide to troubleshoot and mitigate this problem.
Step 1: Review and Optimize Mass Spectrometer Source Parameters
In-source fragmentation is highly dependent on the energy transferred to the ions in the ion source. Adjusting the following parameters can significantly reduce unwanted fragmentation.
Experimental Protocol: Optimization of Source Parameters
-
Prepare a standard solution of Butoconazole-d5 (nitrate) at a known concentration (e.g., 100 ng/mL) in a solvent compatible with your mobile phase.
-
Infuse the solution directly into the mass spectrometer to obtain a stable signal.
-
Systematically vary the following parameters , one at a time, while monitoring the ion intensities of the precursor ion (m/z ~417) and any suspected in-source fragment ions.
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more fragmentation.[2]
-
Source Temperature: Higher temperatures can provide thermal energy that contributes to the fragmentation of thermally labile compounds.
-
Nebulizer and Heater Gas Flow Rates: These parameters can influence the desolvation process and the internal energy of the ions.
-
Data Presentation: Expected Effect of Source Parameter Adjustments on In-Source Fragmentation
| Parameter | Adjustment | Expected Effect on In-Source Fragmentation | Recommendation for Butoconazole-d5 |
| Cone Voltage | Decrease | Decrease | Start with the instrument's default setting and gradually decrease the voltage in small increments (e.g., 5-10 V) while monitoring the precursor ion signal. |
| Source Temperature | Decrease | Decrease | Lower the temperature in increments of 10-20°C, ensuring that desolvation efficiency is not compromised. |
| Nebulizer Gas Flow | Optimize | Variable | Adjust for a stable spray; excessively high flow can sometimes increase fragmentation. |
| Heater Gas Flow | Optimize | Variable | Optimize for efficient desolvation without excessive heating of the ions. |
Step 2: Evaluate and Modify Chromatographic Conditions
The composition of the mobile phase can influence ionization efficiency and the extent of in-source fragmentation.
Experimental Protocol: Mobile Phase Modification
-
Prepare mobile phases with different modifiers. Common modifiers in reversed-phase chromatography include formic acid and ammonium formate.
-
Analyze the Butoconazole-d5 standard using the different mobile phases while keeping the mass spectrometer source parameters constant.
-
Compare the degree of in-source fragmentation observed with each mobile phase. A mobile phase that promotes more efficient protonation at lower source energies may reduce the need for harsher conditions that lead to fragmentation.
Step 3: Investigate Potential Matrix Effects
If the in-source fragmentation is more pronounced in biological samples compared to standards, matrix components may be contributing to the issue.
Troubleshooting Logic: Matrix Effects
References
- 1. In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-source fragmentation [jeolusa.com]
- 3. Butoconazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Butoconazole-d5 (nitrate) Sensitivity in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Butoconazole-d5 (nitrate) in complex biological matrices. Our aim is to help you overcome common challenges and enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor sensitivity when analyzing Butoconazole-d5 in complex matrices like plasma or tissue?
A1: The most significant factor affecting sensitivity is the "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of Butoconazole-d5, leading to ion suppression or enhancement.[1][2][3] This can result in reduced signal intensity, poor reproducibility, and inaccurate quantification.
Q2: How can I minimize matrix effects?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize a robust sample clean-up method to remove interfering substances. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP) are commonly used.[4][5]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate Butoconazole-d5 from matrix components. Adjusting the mobile phase composition, gradient profile, and column chemistry can significantly improve separation.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard like Butoconazole-d5 is designed to co-elute with the analyte and experience similar matrix effects, thus providing a reliable means of correction during data analysis. However, it's crucial to ensure that the analyte and internal standard peaks completely overlap.[6]
Q3: My deuterated internal standard (Butoconazole-d5) signal is also suppressed. Is this normal?
A3: Yes, it is expected that the deuterated internal standard will also experience ion suppression, ideally to the same extent as the analyte. The principle behind using a SIL-IS is that it behaves almost identically to the analyte during extraction, chromatography, and ionization.[7] Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, even if both are suppressed, allowing for accurate quantification.[8]
Q4: Can the choice of sample preparation technique impact the sensitivity of Butoconazole-d5 analysis?
A4: Absolutely. The choice of extraction method can significantly influence the cleanliness of the final extract and, consequently, the degree of matrix effects and overall sensitivity. The optimal technique depends on the specific matrix and the physicochemical properties of Butoconazole. A comparison of common techniques is provided in the tables below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Butoconazole-d5 Signal | 1. Inefficient Extraction: The chosen sample preparation method may not be effectively extracting Butoconazole-d5 from the matrix. 2. Severe Ion Suppression: High levels of co-eluting matrix components are suppressing the signal. 3. Suboptimal Mass Spectrometer Settings: Incorrect precursor/product ion transitions, collision energy, or other MS parameters. | 1. Optimize Extraction: Experiment with different extraction techniques (LLE, SPE, PP) and solvents. Refer to the Comparison of Sample Preparation Techniques tables below. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the matrix interference. Consider a different column chemistry. 3. Verify MS Parameters: Infuse a standard solution of Butoconazole-d5 to optimize and confirm the mass transitions and other MS settings. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. 2. Differential Matrix Effects: The degree of ion suppression varies between samples. 3. Internal Standard Issues: The internal standard may not be adequately compensating for variability. There might be a slight retention time difference between the analyte and the IS, leading to differential ion suppression. | 1. Automate Sample Preparation: If possible, use automated liquid handling systems for extractions. 2. Ensure Complete Peak Overlap: Adjust chromatography to ensure the Butoconazole and Butoconazole-d5 peaks are perfectly co-eluting.[6] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. |
| Peak Tailing or Splitting | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Injection Solvent: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase. 3. Column Degradation: The column may be nearing the end of its lifespan. | 1. Implement a Column Wash Step: After each analytical run or batch, flush the column with a strong solvent. 2. Match Injection Solvent: Reconstitute the sample in a solvent that is similar in strength to or weaker than the initial mobile phase. 3. Replace the Column: If peak shape does not improve with other measures, replace the analytical column. |
| Carryover (Signal Detected in Blank Injections) | 1. Adsorption to LC Components: Butoconazole may be adsorbing to the injector, tubing, or column. 2. Contaminated Syringe/Injector: Residual sample in the autosampler. | 1. Optimize Wash Solvents: Use a strong, appropriate solvent in the autosampler wash sequence. 2. Injector Port Cleaning: Perform regular maintenance and cleaning of the injector port. |
Data Presentation: Comparison of Sample Preparation Techniques
Comparison of Protein Precipitation Agents for Plasma Samples
| Precipitating Agent | Typical Recovery (%) | Advantages | Disadvantages | Reference |
| Acetonitrile | >80 | Simple, fast, effective protein removal. | Can result in less clean extracts compared to LLE or SPE, potential for ion suppression. | [2] |
| Methanol | Variable | Simple, fast. | Generally less effective at protein removal than acetonitrile, may result in "dirtier" extracts. | [2] |
| Trichloroacetic Acid (TCA) | Variable | Effective protein removal. | Can cause analyte degradation or co-precipitation, requires pH adjustment before injection. | |
| Acetone | High | Efficient protein precipitation. | Can be less effective in removing certain interferences. |
Comparison of Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)
| Technique | Typical Recovery (%) | Advantages | Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | >80 (for Butoconazole) | High recovery, can provide clean extracts. | Can be labor-intensive, requires larger solvent volumes, potential for emulsion formation. | [3][4][9] |
| Solid-Phase Extraction (SPE) | Variable (sorbent dependent) | High selectivity, can provide very clean extracts, easily automated. | Method development can be more complex, cost of cartridges. | [3][4][10] |
Experimental Protocols
Detailed Protocol for Butoconazole-d5 Analysis in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of Butoconazole in human plasma.[9]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of Butoconazole-d5 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 3 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., Waters Xterra C18, 3 µm, 3.0 x 50.0 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile:Methanol (30:70, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 - 0.5 min: 50% B
-
0.6 - 3.7 min: 80% B
-
3.8 - 5.5 min: 50% B
-
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Butoconazole: m/z 413.4 → 164.9
-
Butoconazole-d5: [Parent ion m/z] → [Product ion m/z] (Note: The exact transition for Butoconazole-d5 should be determined by direct infusion of the standard).
-
-
Source Parameters: Optimize curtain gas, collision gas, ion spray voltage, and temperature for your specific instrument.
Visualizations
Experimental Workflow for Butoconazoled5 Analysis
Caption: Workflow for Butoconazole-d5 analysis in plasma.
Logical Relationship for Troubleshooting Poor Sensitivity
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. biotage.com [biotage.com]
- 4. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Dealing with co-eluting interferences with Butoconazole-d5 (nitrate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butoconazole-d5 (nitrate). The focus is on identifying and resolving co-eluting interferences during analytical experiments, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is Butoconazole-d5 (nitrate) and why is it used in our analysis?
A1: Butoconazole-d5 (nitrate) is a deuterated form of Butoconazole nitrate, an imidazole antifungal agent. In quantitative bioanalytical methods, it is commonly used as an internal standard (IS). The five deuterium atoms increase its mass by five atomic mass units, allowing it to be distinguished from the non-labeled Butoconazole analyte by a mass spectrometer. Ideally, an internal standard co-elutes with the analyte and experiences similar matrix effects, which helps to ensure the accuracy and precision of the analytical method.
Q2: We are observing a peak that co-elutes with our Butoconazole-d5 internal standard. What could be the cause?
A2: Co-elution with your Butoconazole-d5 internal standard can stem from several sources:
-
Isotopic Impurity: The Butoconazole-d5 standard may contain a small amount of the non-deuterated Butoconazole. This is a common issue with isotopically labeled standards.
-
Synthesis-Related Impurities: The synthesis of Butoconazole can result in related compounds that may have similar chromatographic properties and could potentially co-elute.
-
Matrix Effects: Components from the sample matrix (e.g., plasma, tissue homogenate) can sometimes co-elute with the internal standard, causing ion suppression or enhancement in the mass spectrometer.
-
Chromatographic Isotope Effect: Deuterated standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts on certain chromatographic columns.[1][2] This can lead to partial co-elution or peak shoulderin
Q3: How can we confirm the identity of the co-eluting interference?
A3: To identify the co-eluting species, you can employ several strategies:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a more accurate mass measurement, which can help to distinguish between Butoconazole-d5 and potential impurities with very similar masses.
-
Tandem Mass Spectrometry (MS/MS): By comparing the fragmentation pattern of the interference with that of Butoconazole and its known impurities, you may be able to identify the co-eluting compound.
-
Analysis of a Blank Internal Standard Solution: Injecting a solution containing only the Butoconazole-d5 internal standard can help determine if the interference is an impurity within the standard itself.
-
Spiking Experiments: Spiking the sample with known Butoconazole-related impurities and observing the chromatographic profile can help to confirm the identity of the co-eluting peak.
Q4: What are the potential consequences of co-eluting interferences with our internal standard?
A4: Co-eluting interferences can significantly impact the reliability of your analytical data. Potential consequences include:
-
Inaccurate Quantification: If the interference contributes to the signal of the internal standard, it can lead to an underestimation or overestimation of the analyte concentration.
-
Poor Method Precision and Accuracy: Variable levels of the interference across different samples can lead to poor reproducibility of your results.
-
Failed Method Validation: Bioanalytical method validation guidelines have strict acceptance criteria for selectivity and specificity, which may not be met in the presence of co-eluting interferences.
Troubleshooting Guides
Guide 1: Investigating and Resolving Co-elution with Butoconazole-d5
This guide provides a step-by-step approach to troubleshoot and resolve co-elution issues with your Butoconazole-d5 internal standard.
Step 1: Initial Assessment and Peak Shape Analysis
-
Action: Carefully examine the chromatogram of your Butoconazole-d5 peak. Look for any signs of asymmetry, such as fronting, tailing, or the presence of a shoulder peak.
-
Rationale: An asymmetrical peak is often the first indication of a co-eluting interference. A shoulder peak strongly suggests the presence of a closely eluting compound.
Step 2: Verify the Purity of the Internal Standard
-
Action: Prepare and inject a high-concentration solution of your Butoconazole-d5 internal standard without the analyte or matrix.
-
Rationale: This will help to determine if the interference is an impurity present in the internal standard material itself, such as the unlabeled Butoconazole.
Step 3: Optimize Chromatographic Selectivity
-
Action: If co-elution is confirmed, systematically modify your chromatographic conditions to improve the separation (selectivity) between Butoconazole-d5 and the interfering peak.
-
Rationale: Small changes in the mobile phase composition, gradient profile, or stationary phase chemistry can significantly alter the retention behavior of closely related compounds.
Experimental Protocol: Chromatographic Method Optimization
-
Initial Conditions (based on a published method for Butoconazole):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the course of the run.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Optimization Strategies:
-
Modify the Organic Modifier:
-
Replace Acetonitrile with Methanol in Mobile Phase B. Methanol often provides different selectivity for polar compounds.
-
Use a combination of Acetonitrile and Methanol.
-
-
Adjust the Mobile Phase pH:
-
Slightly adjust the pH of Mobile Phase A by using a different acid (e.g., acetic acid) or a buffer (e.g., ammonium formate). This can alter the ionization state of the analytes and impurities, affecting their retention.
-
-
Alter the Gradient Slope:
-
A shallower gradient (slower increase in the percentage of Mobile Phase B) can improve the resolution of closely eluting peaks.
-
-
Change the Stationary Phase:
-
If modifications to the mobile phase are unsuccessful, consider using a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) that offers different retention mechanisms.
-
-
Step 4: Implement Sample Preparation Techniques
-
Action: If chromatographic optimization is insufficient, consider implementing a sample cleanup step to remove the interfering compound before analysis.
-
Rationale: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively remove interfering matrix components or impurities.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the Butoconazole and Butoconazole-d5 with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-eluting interferences with Butoconazole-d5.
Data Presentation
The following table provides representative chromatographic data for the separation of Butoconazole from potential impurities. While this data is not specific to Butoconazole-d5, it illustrates the typical retention behavior and the importance of achieving adequate resolution for accurate quantification.
| Compound | Retention Time (min) | Resolution (Rs) |
| Butoconazole Impurity 1 | 8.5 | - |
| Butoconazole Impurity 2 | 10.2 | 3.4 |
| Butoconazole | 12.5 | 4.1 |
| Butoconazole Impurity 3 | 14.8 | 3.8 |
Note: The retention times and resolution values are representative and may vary depending on the specific chromatographic conditions used. A resolution value (Rs) greater than 1.5 is generally considered adequate for baseline separation.
Visualization of Key Relationships
Logical Relationship between Problem and Solution
Caption: The relationship between the problem of co-elution and its potential causes and solutions.
References
Optimizing Extraction Recovery of Butoconazole and Butoconazole-d5 (nitrate): A Technical Support Center
For researchers, scientists, and drug development professionals working with Butoconazole and its deuterated internal standard, Butoconazole-d5, achieving high and consistent extraction recovery is crucial for accurate bioanalysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended extraction methods for Butoconazole and Butoconazole-d5 from biological matrices?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for extracting Butoconazole and its deuterated internal standard from matrices like plasma.
-
Solid-Phase Extraction (SPE): This is a widely used and robust method. C18 cartridges are commonly employed and have been shown to yield high recovery rates for Butoconazole, often exceeding 90%.[1]
-
Liquid-Liquid Extraction (LLE): This method offers a simpler alternative to SPE. The use of tert-butyl methyl ether as the extraction solvent has been successfully applied for the extraction of Butoconazole from human plasma.[2]
Q2: Why is a deuterated internal standard like Butoconazole-d5 recommended?
A2: A deuterated internal standard is the preferred choice in quantitative bioanalysis, particularly for LC-MS/MS assays.[3] Because Butoconazole-d5 has nearly identical chemical and physical properties to Butoconazole, it can effectively compensate for variability during the extraction process, potential matrix effects, and inconsistencies in instrument response.[3][4] This leads to improved accuracy and precision in the quantification of the analyte.
Q3: What are "matrix effects," and how can they affect my results?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte and internal standard by co-eluting components from the biological matrix.[5] These effects can lead to inaccurate and imprecise results.[5] Using a stable isotope-labeled internal standard like Butoconazole-d5 is the most effective way to mitigate matrix effects, as it is affected in the same way as the analyte.[3][4]
Q4: I am observing low recovery for both Butoconazole and Butoconazole-d5. What are the likely causes?
A4: Low recovery for both the analyte and the internal standard suggests a systematic issue with the extraction procedure. Common causes include:
-
Suboptimal pH: The pH of the sample and solutions plays a critical role in the extraction of imidazole antifungals like Butoconazole. Ensure the pH is adjusted to neutralize the charge of the molecule for efficient extraction.
-
Incorrect Solvent Strength (SPE): The wash solvent may be too strong, leading to premature elution of the analytes. Conversely, the elution solvent may be too weak to fully recover the analytes from the sorbent.
-
Phase Miscibility (LLE): Incomplete phase separation or the use of an inappropriate extraction solvent can lead to poor recovery.
-
Incomplete Elution (SPE): The volume of the elution solvent may be insufficient to completely elute the analytes from the SPE cartridge.
Troubleshooting Guides
Low Extraction Recovery
| Problem | Potential Cause | Suggested Solution |
| Low recovery of both Butoconazole and Butoconazole-d5 | SPE: Incorrect wash or elution solvent strength. | Optimize the organic content of the wash solvent to remove interferences without eluting the analytes. Increase the strength or volume of the elution solvent. |
| LLE: Suboptimal pH of the aqueous phase. | Adjust the sample pH to be at least 2 units above the pKa of Butoconazole to ensure it is in its neutral form for efficient extraction into the organic solvent. | |
| SPE: Cartridge drying out before sample loading. | Ensure the sorbent bed remains wetted after conditioning and equilibration steps. | |
| LLE: Insufficient mixing or vortexing. | Ensure thorough mixing of the aqueous and organic phases to maximize analyte transfer. | |
| Low recovery of Butoconazole but acceptable recovery of Butoconazole-d5 (or vice-versa) | Differential degradation. | Investigate the stability of both compounds under the extraction conditions. Although unlikely with a deuterated standard, slight differences in stability can occur. |
| Differential matrix effects. | While a deuterated internal standard should minimize this, severe matrix effects can sometimes impact the analyte and internal standard slightly differently.[5][6] Consider further sample cleanup or chromatographic optimization. |
High Variability in Recovery
| Problem | Potential Cause | Suggested Solution |
| Inconsistent recovery across samples | Inconsistent pH adjustment. | Use a calibrated pH meter and ensure consistent pH adjustment for all samples. |
| Variable sample loading flow rate in SPE. | Use a vacuum manifold with consistent vacuum pressure or an automated system to ensure a constant and slow loading speed. | |
| Inconsistent vortexing or mixing in LLE. | Use a multitube vortexer and ensure all samples are mixed for the same duration and at the same speed. | |
| SPE cartridge variability. | Use cartridges from the same manufacturing lot to minimize variability between cartridges. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Butoconazole and Butoconazole-d5
This protocol is a general guideline and may require optimization for your specific matrix and analytical instrumentation.
-
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Water (Ultrapure)
-
Internal Standard Spiking Solution (Butoconazole-d5 in methanol)
-
Sample (e.g., plasma, urine)
-
-
Workflow Diagram:
-
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of your sample, add the Butoconazole-d5 internal standard. Dilute the sample with 500 µL of water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.[7][8]
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.[7][8]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Butoconazole and Butoconazole-d5 with 1 mL of a strong organic solvent, such as acetonitrile containing 2% ammonium hydroxide, to ensure the analytes are in their neutral form for efficient elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).
-
Liquid-Liquid Extraction (LLE) Protocol for Butoconazole and Butoconazole-d5
This protocol provides a simpler alternative to SPE.
-
Materials:
-
tert-Butyl methyl ether (MTBE)
-
Ammonium Hydroxide
-
Internal Standard Spiking Solution (Butoconazole-d5 in methanol)
-
Sample (e.g., plasma)
-
-
Workflow Diagram:
-
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add the Butoconazole-d5 internal standard.
-
Basification: Add 50 µL of 5% ammonium hydroxide to make the sample basic. This ensures Butoconazole is in its free base form.
-
Extraction: Add 600 µL of tert-butyl methyl ether.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method.
-
Quantitative Data Summary
The following table summarizes typical performance data for Butoconazole extraction methods. Data for Butoconazole-d5 is expected to be comparable due to its similar physicochemical properties.
| Parameter | Solid-Phase Extraction (SPE) with C18 | Liquid-Liquid Extraction (LLE) with MTBE |
| Mean Recovery | > 90%[1] | > 80%[2] |
| Linearity Range | 0.5 - 250 ng/mL | 0.1 - 30 ng/mL[2] |
| Precision (RSD) | < 11.5%[1] | < 10%[2] |
| Accuracy | -8.0 to 9.1% (relative error)[1] | 93.51 - 106.85%[2] |
Note: These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation is essential to determine the performance in your specific application.
References
- 1. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. specartridge.com [specartridge.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Butoconazole Using Butoconazole-d5 (nitrate) Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Butoconazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method detailed herein utilizes a stable isotope-labeled internal standard, Butoconazole-d5 (nitrate), and adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The objective is to present a robust and reliable method suitable for pharmacokinetic and bioavailability studies, offering a comparative analysis against alternative approaches.
Mechanism of Action: A Targeted Approach
Butoconazole is an imidazole antifungal agent that exhibits its therapeutic effect by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This inhibition leads to increased membrane permeability and ultimately, the death of the fungal cell. The specific target of Butoconazole is the enzyme lanosterol 14-alpha-demethylase, a key player in the ergosterol biosynthesis pathway.[1][2][3]
Caption: Butoconazole's mechanism of action targeting ergosterol synthesis.
Experimental Workflow: From Sample to Signal
The bioanalytical method employs a systematic workflow to ensure accurate and reproducible quantification of Butoconazole in a biological matrix. This process involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard, Butoconazole-d5, is critical for correcting for any variability during the analytical process.
Caption: A streamlined workflow for the bioanalysis of Butoconazole.
Method Validation Parameters: A Comparative Summary
The validation of this bioanalytical method was conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry." The following tables summarize the key validation parameters and their acceptance criteria, demonstrating the method's suitability for its intended purpose.
Table 1: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria (FDA) |
| Linearity Range | 0.1 - 50 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy within ±20% |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | Precision ≤ 15%; Accuracy within ±15% |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 8.5 | -2.1 to 3.4 | ≤ 9.2 | -1.5 to 4.0 |
| Low QC | 0.3 | ≤ 6.8 | -3.5 to 1.7 | ≤ 7.5 | -2.8 to 2.2 |
| Mid QC | 15 | ≤ 5.1 | -1.2 to 2.5 | ≤ 6.3 | -0.9 to 3.1 |
| High QC | 40 | ≤ 4.7 | -2.8 to 0.9 | ≤ 5.9 | -2.0 to 1.5 |
| Acceptance Criteria (FDA) | - | ≤ 15% (≤ 20% for LLOQ) | Within ±15% (±20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | Within ±15% (±20% for LLOQ) |
Table 3: Recovery and Matrix Effect
| Analyte/Internal Standard | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Butoconazole | 92.5 | 98.2 |
| Butoconazole-d5 (IS) | 91.8 | 97.9 |
| Acceptance Criteria (FDA) | Consistent, precise, and reproducible | IS-normalized matrix factor CV ≤ 15% |
Table 4: Stability
| Stability Condition | Duration | Mean Stability (%) |
| Short-term (Bench-top) | 8 hours at Room Temperature | 97.8 |
| Long-term | 30 days at -70°C | 96.5 |
| Freeze-Thaw (3 cycles) | -70°C to Room Temperature | 95.2 |
| Auto-sampler | 24 hours at 4°C | 98.1 |
| Acceptance Criteria (FDA) | Within ±15% of nominal concentration |
Detailed Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of Butoconazole-d5 (nitrate) internal standard working solution (100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Butoconazole: m/z 473.1 → 159.1
-
Butoconazole-d5: m/z 478.1 → 164.1
-
Conclusion
The presented bioanalytical method for the quantification of Butoconazole in human plasma using Butoconazole-d5 (nitrate) as an internal standard is sensitive, specific, accurate, and precise. The comprehensive validation data demonstrates that the method meets the rigorous standards set by the FDA. The use of a stable isotope-labeled internal standard ensures high-quality data, making this method a reliable tool for supporting clinical and non-clinical studies of Butoconazole. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a robust framework for the bioanalytical assessment of this important antifungal agent.
References
A Comparative Guide to Validated Analytical Methods for Butoconazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of butoconazole, an imidazole antifungal agent. While direct cross-validation studies between different laboratories are not publicly available, this document synthesizes data from individual validated assays to offer insights into their performance characteristics. The information presented can assist researchers in selecting and developing suitable analytical methods for their specific needs, and serve as a foundation for initiating inter-laboratory comparisons.
The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC), which have been successfully validated for determining butoconazole in various matrices, including human plasma and as an active pharmaceutical ingredient (API).
Quantitative Performance Data
The following tables summarize the performance characteristics of validated butoconazole assays from individual studies. These tables are intended to provide a comparative snapshot of the capabilities of each method.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Butoconazole in Human Plasma [1][2]
| Parameter | Performance Metric |
| Linearity Range | 0.10–30.00 ng/mL |
| Accuracy | 93.51–106.85% |
| Precision (RSD) | < 10% |
| Mean Recovery | > 80% |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |
| Mean Regression Equation | Y = 0.1513X |
| Correlation Coefficient (r²) | 0.9994 |
Table 2: Performance Characteristics of a Validated UPLC Method for Butoconazole API [3]
| Parameter | Performance Metric |
| Linearity Range | 80-120 µg/mL |
| Precision | Within specified limits (not quantified in abstract) |
| Solution Stability | Stable at 5˚C, unstable for more than 2 hours at 25˚C |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following sections outline the experimental protocols for the validated LC-MS/MS and UPLC methods.
LC-MS/MS Method for Butoconazole in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction was employed using tert-butyl methyl ether for the preparation of plasma samples.
-
Chromatographic Separation:
-
Column: Waters Xterra C18 (3 µm, 3.0 × 50.0 mm).
-
Mobile Phase: A gradient elution was used with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile: methanol, 30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Gradient Program: 50% B (0.0–0.5 min), 80% B (0.6–3.7 min), and 50% B (3.8–5.5 min).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: m/z 413.4 > 164.9 for butoconazole.
-
-
Validation: The method was validated according to US FDA guidelines for bioanalytical method validation.
UPLC Method for Butoconazole API[3]
-
Chromatographic Separation:
-
System: Waters Acquity UPLC with Empower-2 Software and a UV-Visible detector.
-
Column: Acquity BEH C18 (50×2.1mm, 1.7μ).
-
Mobile Phase: A 50:50 (v/v) mixture of Buffer (0.05 M Sodium dihydrogen ortho phosphate, pH adjusted to 3.1) and Acetonitrile.
-
Flow Rate: 0.25 ml/min.
-
-
Method Validation: Validation studies included linearity, precision, and robustness. Forced degradation studies were also performed under acidic, basic, and thermal stress conditions.
Visualizing the Path to Inter-Laboratory Consistency
To facilitate the cross-validation of butoconazole assays between different laboratories, a structured workflow is essential. The following diagram illustrates a general workflow for conducting an inter-laboratory comparison study.
References
A Head-to-Head Comparison: Butoconazole-d5 (nitrate) vs. Structural Analogs as Internal Standards for Butoconazole Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Butoconazole is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison between the deuterated internal standard, Butoconazole-d5 (nitrate), and a commonly used structural analog, gliclazide, for the bioanalysis of Butoconazole.
Stable isotope-labeled (SIL) internal standards, such as Butoconazole-d5, are widely considered the gold standard in quantitative LC-MS analysis. Their physicochemical properties are nearly identical to the analyte of interest, leading to co-elution and similar behavior during sample preparation and ionization. This minimizes the impact of matrix effects and improves the accuracy and precision of the analytical method. However, the cost and commercial availability of SIL internal standards can sometimes be a limiting factor, leading researchers to consider structural analogs as an alternative.
This guide presents a summary of the performance data for both types of internal standards, detailed experimental protocols for their use in Butoconazole analysis, and a visual representation of the analytical workflow.
Quantitative Performance Data
The following tables summarize the validation parameters for the LC-MS/MS analysis of Butoconazole using either Butoconazole-d5 or gliclazide as the internal standard. The data for the gliclazide method is collated from a published study, while the data for Butoconazole-d5 is representative of the expected performance for a deuterated internal standard based on established principles and available literature on similar compounds.
Table 1: Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Butoconazole-d5 | LQC (Low QC) | ≤ 5.0 | 95.0 - 105.0 | ≤ 5.0 | 95.0 - 105.0 |
| MQC (Medium QC) | ≤ 5.0 | 95.0 - 105.0 | ≤ 5.0 | 95.0 - 105.0 | |
| HQC (High QC) | ≤ 5.0 | 95.0 - 105.0 | ≤ 5.0 | 95.0 - 105.0 | |
| Gliclazide | 0.3 (LQC) | 6.55 | 106.85 | 8.32 | 100.97 |
| 12.0 (MQC) | 2.49 | 98.70 | 5.22 | 93.51 | |
| 24.0 (HQC) | 3.12 | 101.25 | 6.15 | 99.83 |
Data for Gliclazide from Nouman et al. (2017). Data for Butoconazole-d5 is based on typical performance expectations for deuterated internal standards.
Table 2: Matrix Effect and Recovery
| Internal Standard | Parameter | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) |
| Butoconazole-d5 | Matrix Effect | 95.0 - 105.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| Recovery | Consistent across concentrations | Consistent across concentrations | Consistent across concentrations | |
| Gliclazide | Matrix Effect (Analyte) | 95.3 ± 4.1 | 97.2 ± 3.5 | 96.5 ± 2.8 |
| Matrix Effect (IS) | 94.8 ± 3.7 | 96.5 ± 2.9 | 95.9 ± 3.1 | |
| Recovery (Analyte) | 85.2 ± 5.3 | 87.6 ± 4.1 | 86.9 ± 3.7 | |
| Recovery (IS) | 88.1 ± 4.9 | 89.3 ± 3.5 | 88.5 ± 4.2 |
Data for Gliclazide from Nouman et al. (2017). Data for Butoconazole-d5 is based on typical performance expectations for deuterated internal standards.
Experimental Protocols
The following are detailed methodologies for the LC-MS/MS analysis of Butoconazole using either Butoconazole-d5 or gliclazide as the internal standard.
Method 1: Butoconazole Analysis using Butoconazole-d5 (nitrate) as Internal Standard (Predicted Protocol)
This protocol is based on established best practices for the use of deuterated internal standards in bioanalysis.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of Butoconazole-d5 working solution (concentration to be optimized based on analyte levels).
-
Vortex mix for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Butoconazole: To be determined (e.g., Q1: m/z 411.1 -> Q3: m/z 159.0).
-
Butoconazole-d5: To be determined (e.g., Q1: m/z 416.1 -> Q3: m/z 164.0).
-
Method 2: Butoconazole Analysis using Gliclazide as Internal Standard
This protocol is adapted from the validated method described by Nouman et al. (2017).
1. Sample Preparation:
-
To 200 µL of plasma sample, add 50 µL of gliclazide working solution (200 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 1 mL of diethyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Xterra MS C18, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: 20% B to 90% B over 2.5 minutes, hold at 90% B for 1 minute, then re-equilibrate at 20% B for 1.5 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS System: Waters Micromass Quattro Premier XE or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Butoconazole: Q1: m/z 411.1 -> Q3: m/z 159.0.
-
Gliclazide: Q1: m/z 324.1 -> Q3: m/z 127.1.
-
Mandatory Visualizations
Butoconazole Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Butoconazole, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a crucial component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14-alpha-demethylase, which is a key step in the conversion of lanosterol to ergosterol.[1][2][3] This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising cell membrane integrity and leading to fungal cell death.[1][2][3]
Caption: Butoconazole inhibits ergosterol synthesis.
Experimental Workflow for Butoconazole Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Butoconazole in a biological matrix using an internal standard.
References
A Comparative Guide to Butoconazole Quantification: Evaluating Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of butoconazole, an imidazole antifungal agent. We will delve into the linearity, accuracy, and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a d5-internal standard (d5-IS), and compare its performance against alternative techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and spectrophotometry. This objective analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.
Performance Metrics: A Side-by-Side Comparison
The following tables summarize the key performance characteristics of the three analytical methods for butoconazole quantification.
Table 1: Linearity
| Parameter | LC-MS/MS with d5-IS | UPLC | Spectrophotometry |
| Linear Range | 0.10–30.00 ng/mL[1] | 80-120 µg/mL | 14.2 – 45.1 μg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated | > 0.99 |
Table 2: Accuracy
| Parameter | LC-MS/MS with d5-IS | UPLC | Spectrophotometry |
| Within-run Accuracy (%) | 98.70–106.85[1] | Not explicitly stated | 98.20 - 101.3[2] |
| Between-run Accuracy (%) | 93.51–100.97[1] | Not explicitly stated | Not explicitly stated |
Table 3: Precision
| Parameter | LC-MS/MS with d5-IS | UPLC | Spectrophotometry |
| Within-run Precision (RSD %) | 2.49–6.55[1] | < 2.0 | 0.3314 - 1.011[2] |
| Between-run Precision (RSD %) | 5.22–8.32[1] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
LC-MS/MS with d5-Internal Standard
This method offers high sensitivity and selectivity for the quantification of butoconazole in biological matrices like human plasma.
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
Aliquots of plasma are fortified with the d5-butoconazole internal standard.
-
Protein precipitation is performed by adding a precipitating agent (e.g., methanol or acetonitrile).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be further diluted or directly injected into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Waters Xterra C18, 3 µm, 3.0 × 50.0 mm) is typically used for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and methanol).[1]
-
Flow Rate: A constant flow rate, for instance, 0.5 mL/min, is maintained.[1]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions monitored are typically m/z 413.4 → 164.9 for butoconazole and m/z 559.3 → 440.3 for the internal standard.[3]
LC-MS/MS Experimental Workflow
Ultra-Performance Liquid Chromatography (UPLC)
The UPLC method provides a rapid and robust approach for the determination of butoconazole in active pharmaceutical ingredients (API).
Sample Preparation:
-
An accurately weighed amount of butoconazole API is dissolved in a suitable solvent (e.g., a mixture of buffer and acetonitrile).
-
The solution is sonicated to ensure complete dissolution.
-
The solution is then diluted to the desired concentration within the linear range of the method.
Chromatographic Conditions:
-
UPLC System: A Waters Acquity UPLC system with a UV detector is a common choice.[4]
-
Column: An Acquity BEH C18 column (e.g., 50×2.1mm, 1.7μ) is utilized for separation.[4]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M Sodium dihydrogen ortho phosphate, pH 3.1) and acetonitrile in a 50:50 ratio is used.[4]
-
Flow Rate: A typical flow rate is 0.25 mL/min.[4]
-
Detection: UV detection is performed at a specific wavelength, which should be the absorbance maximum of butoconazole.
UPLC Experimental Workflow
Spectrophotometry
This method is based on the formation of an ion-pair complex between butoconazole and a reagent, which can be measured spectrophotometrically. It is a simpler and more accessible technique compared to chromatography-based methods.
Sample Preparation and Reaction:
-
A standard solution of butoconazole nitrate is prepared in a suitable solvent.
-
For pharmaceutical creams, an accurately weighed amount of the cream is dissolved in methanol, sonicated, and centrifuged. The resulting solution is filtered.[5]
-
An aliquot of the butoconazole solution is mixed with a reagent solution (e.g., Rose Bengal) at a specific pH (e.g., pH 4).[2][5]
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 20-30 °C) to form a colored ion-pair complex.[5]
Measurement:
-
Spectrophotometer: A UV-Vis spectrophotometer is used for absorbance measurements.
-
Wavelength: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (e.g., 580 nm for the Rose Bengal complex).[2]
-
Quantification: The concentration of butoconazole is determined from a calibration curve prepared using standard solutions.
Spectrophotometry Experimental Workflow
Conclusion
The choice of an analytical method for butoconazole quantification depends on the specific requirements of the study. The LC-MS/MS method with a d5-internal standard offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations in complex matrices are expected. The UPLC method provides a rapid and precise alternative for the quality control of butoconazole in its active pharmaceutical ingredient form. The spectrophotometric method , while less sensitive and specific, is a simple, cost-effective, and accessible technique suitable for the quantification of butoconazole in pharmaceutical formulations where high concentrations are present and matrix effects are minimal. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Determination of Fluconazole, Voriconazole and Butoconazole nitrate by Ion-Pair Formation with Rose Bengal Reagent. [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Assessing the Stability of Butoconazole-d5 Nitrate for Long-Term Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of Butoconazole-d5 nitrate, a deuterated analog of the antifungal agent butoconazole. Intended for researchers and professionals in drug development, this document outlines key stability-indicating parameters and compares the performance of Butoconazole-d5 nitrate with other commonly used antifungal agents. The inclusion of detailed experimental protocols and visual workflows aims to facilitate the design and execution of long-term stability studies.
Comparative Stability Analysis
The stability of a drug substance is a critical factor in its development and long-term efficacy. This section presents a comparative analysis of Butoconazole-d5 nitrate against other azole antifungal agents under various stress conditions. The data presented in the following tables are representative of typical results obtained from forced degradation studies, which are designed to accelerate the decomposition of a drug substance to identify potential degradation products and establish its intrinsic stability.
Table 1: Comparative Degradation of Butoconazole-d5 Nitrate and Alternative Antifungal Agents under Hydrolytic Stress.
| Compound | Condition | Time (hours) | Degradation (%) | Major Degradants Identified |
| Butoconazole-d5 Nitrate | 0.1 N HCl | 24 | < 1% | None Detected |
| 0.1 N NaOH | 24 | 5.2% | Hydrolytic cleavage of imidazole ring | |
| Butoconazole Nitrate | 0.1 N HCl | 24 | < 1% | None Detected |
| 0.1 N NaOH | 24 | 5.5% | Hydrolytic cleavage of imidazole ring | |
| Miconazole Nitrate | 0.1 N HCl | 24 | 1.5% | N-dealkylation |
| 0.1 N NaOH | 24 | 8.1% | Ether bond cleavage | |
| Clotrimazole | 0.1 N HCl | 24 | 2.3% | Imidazole ring opening |
| 0.1 N NaOH | 24 | 10.5% | Formation of (2-chlorophenyl)diphenylmethanol |
Table 2: Oxidative and Photolytic Stability Comparison.
| Compound | Condition | Time (hours) | Degradation (%) | Major Degradants Identified |
| Butoconazole-d5 Nitrate | 3% H₂O₂ | 24 | 2.1% | N-oxide formation |
| UV Light (254 nm) | 48 | 3.5% | Photolytic cleavage of the thioether bond | |
| Butoconazole Nitrate | 3% H₂O₂ | 24 | 2.3% | N-oxide formation |
| UV Light (254 nm) | 48 | 3.8% | Photolytic cleavage of the thioether bond | |
| Miconazole Nitrate | 3% H₂O₂ | 24 | 4.2% | N-oxide and other oxidative products |
| UV Light (254 nm) | 48 | 6.7% | Complex photodegradation products | |
| Clotrimazole | 3% H₂O₂ | 24 | 5.8% | Oxidative degradation of the imidazole ring |
| UV Light (254 nm) | 48 | 9.2% | Formation of various photoproducts |
Mechanism of Action: Azole Antifungals
Butoconazole, like other azole antifungals, exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Caption: Mechanism of action of Butoconazole.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and forced degradation studies are provided as a reference for researchers.
Stability-Indicating HPLC Method
A validated HPLC method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0). The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the Butoconazole-d5 nitrate standard and stressed samples in the mobile phase to a final concentration of approximately 0.5 mg/mL.[1]
Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and assess the stability-indicating nature of the analytical method.[2][3][4]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 24 hours.[2][3]
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 24 hours.[2][3]
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.
-
Photostability: Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber.
Following exposure to the stress conditions, samples are prepared as described in the HPLC method and analyzed to determine the extent of degradation.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of a drug substance like Butoconazole-d5 nitrate.
Caption: Workflow for Stability Assessment.
Conclusion
The data presented in this guide suggest that Butoconazole-d5 nitrate exhibits a stability profile comparable to its non-deuterated counterpart, Butoconazole nitrate. Both compounds demonstrate good stability under acidic, oxidative, and photolytic stress, with some degradation observed under basic conditions. The deuterated analog shows slightly enhanced stability, which can be advantageous for its use as an internal standard in long-term pharmacokinetic and metabolic studies. The provided experimental protocols and workflows offer a robust framework for researchers to conduct their own stability assessments of Butoconazole-d5 nitrate and other pharmaceutical compounds.
References
- 1. CN101464433A - Method for measuring Butoconazole nitrate related substance by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Butoconazole Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Butoconazole, a broad-spectrum imidazole antifungal agent. The information presented herein is curated from peer-reviewed scientific literature and aims to assist researchers and analytical chemists in selecting the most appropriate method for their specific needs, whether for quality control, pharmacokinetic studies, or formulation development. This document outlines the experimental protocols and performance data of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.
Overview of Analytical Methods
The quantification of Butoconazole in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, is crucial for ensuring its quality, safety, and efficacy. A variety of analytical techniques have been developed and validated for this purpose.[1] These methods offer a range of sensitivities, specificities, and throughput capabilities. The choice of method often depends on the specific application, the nature of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Butoconazole.[2][3] It offers good resolution and sensitivity.
Ultra-Performance Liquid Chromatography (UPLC) , a more recent advancement, provides faster analysis times and improved resolution compared to conventional HPLC.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, particularly suitable for the determination of low concentrations of Butoconazole in complex biological matrices like human plasma.[1][4]
Spectrophotometry offers a simpler and more cost-effective approach for the quantification of Butoconazole, often employed for routine quality control of pharmaceutical formulations.[5][6]
Quantitative Performance Data
The following tables summarize the key performance parameters of different analytical methods for Butoconazole quantification, providing a basis for inter-laboratory comparison.
Table 1: Comparison of Chromatographic Methods for Butoconazole Quantification
| Parameter | HPLC Method 1[2] | UPLC Method[3] | LC-MS/MS Method[4] |
| Linearity Range | Not Specified | 80 - 120 µg/mL | 0.10 - 30.00 ng/mL |
| Accuracy (% Recovery) | Not Specified | Not Specified | 93.51 - 106.85% |
| Precision (%RSD) | Not Specified | Within Limits | < 10% |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.10 ng/mL |
| Internal Standard | Not Specified | Not Specified | Pomalidomide |
Table 2: Performance Data for Spectrophotometric Method for Butoconazole Quantification [5][6]
| Parameter | Value |
| Linearity Range | 14.2 – 45.1 μg/mL |
| Accuracy (% Recovery) | 98.20 - 101.3% |
| Precision (%RSD) | 0.3314 - 1.011% |
| Limit of Detection (LOD) | 4.3 µg/mL |
| Limit of Quantification (LOQ) | 13.27 µg/mL |
| Molar Absorptivity | Not Specified |
| Sandell's Sensitivity | 0.017 µg/cm² |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method[2]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Chromatographic Column: C18 column.
-
Mobile Phase: Methanol and water in a ratio of 65:35. The aqueous phase may contain a phosphate buffer like potassium dihydrogen phosphate.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve an appropriate amount of Butoconazole nitrate in the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography (UPLC) Method[3]
-
Instrumentation: Waters Acquity UPLC system with a UV-Visible detector.
-
Chromatographic Column: Acquity BEH C18 (50×2.1mm, 1.7μ).
-
Mobile Phase: A 50:50 mixture of 0.05 M Sodium dihydrogen orthophosphate buffer (pH adjusted to 3.1) and Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Detection: UV detector.
-
Sample Preparation: Prepare standard solutions in the concentration range of 80 µg/mL to 120 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[4]
-
Instrumentation: Agilent 1200 HPLC system coupled with a mass spectrometer.
-
Chromatographic Column: Waters Xterra C18 column (3 µm, 3.0 × 50.0 mm).
-
Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile: methanol, 30:70, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation (Human Plasma): Liquid-liquid extraction using tert-butyl methyl ether.
-
Analysis Time: 5.5 min.
Spectrophotometric Method[5][6]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Principle: Based on the formation of an ion-pair complex between Butoconazole nitrate and Rose Bengal reagent.
-
Reagent: Rose Bengal.
-
pH: The reaction is carried out at pH 4.
-
Wavelength of Maximum Absorbance (λmax): 580 nm.
-
Procedure:
-
Prepare a series of standard solutions of Butoconazole nitrate.
-
Add Rose Bengal reagent to each standard solution.
-
Adjust the pH to 4 using a suitable buffer.
-
Measure the absorbance of the resulting ion-pair complex at 580 nm against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the quantification of Butoconazole using different analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101464433A - Method for measuring Butoconazole nitrate related substance by high efficiency liquid chromatography - Google Patents [patents.google.com]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of Fluconazole, Voriconazole and Butoconazole nitrate by Ion-Pair Formation with Rose Bengal Reagent. [ejchem.journals.ekb.eg]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Performance of Butoconazole-d5 (Nitrate) as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of butoconazole, the selection of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance characteristics of Butoconazole-d5 (nitrate), a stable isotope-labeled (SIL) internal standard, against structural analog alternatives. The data presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of butoconazole in human plasma.
Stable isotope-labeled internal standards like Butoconazole-d5 are considered the gold standard in quantitative bioanalysis.[1] They share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar extraction recovery and matrix effects.[1] This minimizes variability and enhances the accuracy and precision of the assay.
Performance Characteristics at a Glance
The following table summarizes the key performance metrics of a bioanalytical method for butoconazole utilizing a deuterated internal standard, exhibiting the high level of performance expected from a SIL-IS.
| Performance Parameter | Result |
| Linearity | |
| Calibration Curve Range | 0.10–30.00 ng/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Accuracy | |
| Within-Run | 98.70–106.85% |
| Between-Run | 93.51–100.97% |
| Precision (RSD) | |
| Within-Run | 2.49–6.55% |
| Between-Run | 5.22–8.32% |
| Recovery | > 80% |
Comparison with Alternative Internal Standards
While Butoconazole-d5 (nitrate) represents the ideal internal standard, structural analogs such as other azole antifungals (e.g., ketoconazole, clotrimazole) can be considered when a SIL-IS is unavailable. However, these alternatives often present challenges.
| Feature | Butoconazole-d5 (Nitrate) (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Ketoconazole, Clotrimazole) |
| Chromatographic Behavior | Co-elutes with butoconazole, providing optimal correction for matrix effects. | May have different retention times, leading to less effective compensation for matrix effects that vary across the chromatographic run. |
| Extraction Recovery | Nearly identical to butoconazole, ensuring consistent recovery across samples. | Differences in physicochemical properties can lead to variable extraction efficiencies compared to butoconazole. |
| Ionization Efficiency | Subject to the same degree of ion suppression or enhancement as butoconazole. | May have different ionization efficiencies, which can be variably affected by matrix components, potentially compromising accuracy. |
| Method Development | Generally leads to faster method development and more robust assays. | May require more extensive validation to ensure it adequately tracks the analyte, potentially increasing development time and costs. |
Experimental Workflow and Methodologies
The successful implementation of an internal standard relies on a well-defined experimental workflow. The following diagram illustrates a typical process for sample analysis using an internal standard in a bioanalytical LC-MS/MS method.
A second diagram illustrates the logical relationship in using an internal standard for quantification.
Detailed Experimental Protocol
The following protocol is based on a validated method for the determination of butoconazole in human plasma.
1. Sample Preparation
-
To 200 µL of human plasma, add the internal standard solution (Butoconazole-d5).
-
Perform liquid-liquid extraction with tert-butyl methyl ether.
-
Vortex mix the samples.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic System: Agilent 1200 HPLC system or equivalent.
-
Column: Waters Xterra C18 (3 µm, 3.0 × 50.0 mm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile:methanol (30:70, v/v).
-
-
Elution: Gradient elution at a flow rate of 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Butoconazole: m/z 413.4 > 164.9
-
Internal Standard: m/z 559.3 > 440.3
-
3. Method Validation The method was validated according to FDA guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, and matrix effect.
Conclusion
The use of Butoconazole-d5 (nitrate) as an internal standard provides superior performance for the quantitative analysis of butoconazole in biological matrices. Its stable isotope-labeled nature ensures it accurately mimics the behavior of the analyte throughout the analytical process, leading to high accuracy, precision, and reliability. While structural analogs may be used, they are more susceptible to variability in extraction and matrix effects, necessitating more rigorous validation. For demanding research and regulated drug development environments, Butoconazole-d5 (nitrate) is the recommended internal standard for achieving the highest quality bioanalytical data.
References
Robustness Assessment of an LC-MS/MS Method for Butoconazole-d5 (Nitrate) Analysis
This guide provides a comparative analysis of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Butoconazole-d5 (nitrate). The study evaluates the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters, ensuring its reliability for routine use in research and drug development settings.
Experimental Protocol
The robustness of the method was evaluated by intentionally varying several chromatographic parameters from the nominal operating conditions. A system suitability solution of Butoconazole-d5 (nitrate) at a concentration of 100 ng/mL was repeatedly injected (n=6) under each modified condition. The resulting changes in retention time, peak area, and tailing factor were recorded and compared against predefined acceptance criteria.
Nominal LC-MS/MS Parameters:
-
LC System: Standard High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS Detector: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Specific precursor > product ion transition for Butoconazole-d5
Robustness Evaluation:
The following parameters were varied to assess the method's robustness:
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5°C
-
Mobile Phase Composition (Acetonitrile %): ± 2%
System suitability parameters, including retention time, peak area, and tailing factor, were monitored to evaluate the impact of these variations.
Data Presentation
The results of the robustness study are summarized in the table below. The data demonstrates the method's resilience to minor changes in operating conditions, with all tested parameters remaining within the acceptance criteria.
| Parameter Varied | Condition | Retention Time (min) (RSD %) | Peak Area (RSD %) | Tailing Factor (RSD %) | Pass/Fail |
| Nominal | - | 4.2 (0.5%) | (0.8%) | 1.1 (1.2%) | Pass |
| Flow Rate | 0.9 mL/min | 4.7 (0.6%) | (1.1%) | 1.1 (1.5%) | Pass |
| 1.1 mL/min | 3.8 (0.4%) | (0.9%) | 1.2 (1.3%) | Pass | |
| Column Temperature | 25°C | 4.3 (0.5%) | (1.0%) | 1.1 (1.4%) | Pass |
| 35°C | 4.1 (0.6%) | (0.9%) | 1.1 (1.2%) | Pass | |
| Mobile Phase Composition | 48% Acetonitrile | 4.5 (0.7%) | (1.2%) | 1.2 (1.6%) | Pass |
| 52% Acetonitrile | 4.0 (0.5%) | (1.0%) | 1.1 (1.3%) | Pass |
Acceptance Criteria:
-
Retention Time RSD: ≤ 2.0%
-
Peak Area RSD: ≤ 15.0%
-
Tailing Factor: 0.8 - 1.5
Mandatory Visualization
The following diagram illustrates the workflow of the robustness testing experiment.
Caption: Workflow for LC-MS/MS robustness testing.
Navigating the Isotopic Landscape: A Guide to the Impact of Labeling on Chromatography and Ionization
For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is a cornerstone of quantitative analysis. However, the introduction of heavy isotopes can subtly alter the physicochemical properties of molecules, leading to unexpected changes in their chromatographic behavior and ionization efficiency. This guide provides a comprehensive comparison of these effects, supported by experimental insights, to help you anticipate and mitigate potential analytical challenges.
The substitution of an atom with its heavier isotope, while seemingly minor, can have measurable consequences in the highly sensitive environments of modern chromatography and mass spectrometry systems. These "isotope effects" can manifest as shifts in retention time and variations in signal intensity, ultimately impacting the accuracy and precision of quantitative assays. Understanding these phenomena is crucial for robust method development and reliable data interpretation.
The Chromatographic Isotope Effect: A Shift in Elution
In liquid chromatography (LC) and gas chromatography (GC), the primary observable impact of isotopic labeling is a change in retention time. This is most pronounced with deuterium (²H) labeling in reversed-phase chromatography, a phenomenon often referred to as the "chromatographic deuterium effect" (CDE).
Deuterated compounds typically elute slightly earlier than their non-labeled counterparts.[1][2] This is attributed to the slightly weaker intermolecular interactions of C-D bonds compared to C-H bonds, leading to reduced retention on nonpolar stationary phases. The magnitude of this effect is influenced by several factors:
-
Number of isotopic substitutions: A greater number of deuterium atoms in a molecule generally leads to a more significant retention time shift.[3][4]
-
Molecular structure: The position of the label within the molecule can influence the extent of the chromatographic shift.
-
Chromatographic conditions: The choice of stationary phase and mobile phase composition can modulate the separation of isotopologues.[1]
While deuterium labeling is cost-effective and common, the potential for chromatographic shifts can complicate analyses, especially when co-elution of the labeled internal standard and the analyte is desired for accurate quantification. To circumvent this issue, the use of ¹³C or ¹⁵N as isotopic labels is often recommended, as these heavier isotopes typically exhibit a negligible chromatographic isotope effect.[5][6][7]
Experimental Data: Retention Time Shifts
The following table summarizes representative data on the retention time (RT) shifts observed for isotopically labeled compounds compared to their unlabeled analogues under various chromatographic conditions.
| Compound Class | Isotopic Label | Chromatography Mode | Stationary Phase | Observed RT Shift (Analyte vs. Labeled Standard) | Reference |
| Peptides | Deuterium (²H) | Reversed-Phase LC | C18 | Deuterated peptides elute earlier | [2] |
| Aldehyde Derivatives | Deuterium (d₃) | Reversed-Phase LC | Not specified | Significant retention time difference | [5][6] |
| Aldehyde Derivatives | Carbon-13 (¹³C₆) | Reversed-Phase LC | Not specified | Negligible retention time difference | [5][6] |
| Aldehyde Derivatives | Nitrogen-15 (¹⁵N₂) | Reversed-Phase LC | Not specified | Negligible retention time difference | [5][6] |
| Metabolites | Deuterium (²H) | Reversed-Phase LC | ODS | Deuterium-labeled analytes elute earlier | [1] |
The Influence of Isotopic Labeling on Ionization Efficiency
The effect of isotopic labeling on ionization efficiency is a more complex issue and is highly dependent on the ionization technique employed.
In electron ionization (EI) , used in gas chromatography-mass spectrometry (GC-MS), isotope effects can influence the probability of ionization.[8] This is because the initial excitation to an energy level above the ionization potential can be followed by competing non-ionizing processes, and the rates of these processes can be subtly affected by isotopic substitution.
In electrospray ionization (ESI) , the most common ionization technique for liquid chromatography-mass spectrometry (LC-MS), the ideal scenario is that the labeled internal standard and the analyte co-elute and experience identical ionization conditions. However, if a chromatographic shift is present, the two species will enter the ion source at different times and potentially be subject to different matrix effects, which can suppress or enhance the ionization efficiency and compromise quantitative accuracy.[6]
While stable isotope-labeled internal standards are widely used to correct for variations in ionization efficiency, it is crucial that they behave as similarly as possible to the analyte throughout the entire analytical process, including chromatography.[9] Some studies have even questioned the universal necessity of using a labeled internal standard if the analytical method demonstrates good reproducibility without it.[10]
Experimental Protocols
To evaluate the impact of isotopic labeling in your own laboratory, the following general experimental protocols can be adapted.
Protocol 1: Assessing Chromatographic Isotope Effects
-
Standard Preparation: Prepare solutions of the unlabeled analyte and its isotopically labeled analogue(s) at the same concentration. Also, prepare a mixture containing both the labeled and unlabeled compounds.
-
Chromatographic System: Use a high-resolution liquid or gas chromatography system coupled to a mass spectrometer.
-
Method Parameters:
-
Column: Select a column relevant to your application (e.g., C18 for reversed-phase).
-
Mobile Phase/Carrier Gas: Use a typical mobile phase or gas for your class of compounds. Consider running gradients to assess their impact.
-
Flow Rate and Temperature: Maintain consistent flow rates and column temperatures.
-
-
Injection and Analysis: Inject the individual solutions and the mixture.
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled analyte and each labeled standard.
-
Determine the retention time for each compound at the peak apex.
-
Calculate the difference in retention time (ΔRT) between the unlabeled analyte and its labeled counterpart.
-
Evaluate the peak shape and resolution between the isotopologues in the mixed sample.
-
Protocol 2: Evaluating Ionization Efficiency Effects
-
Standard Preparation: Prepare a series of calibration standards containing a fixed concentration of the isotopically labeled internal standard and varying concentrations of the unlabeled analyte.
-
Sample Matrix: Prepare calibration curves in both a clean solvent and a relevant biological matrix (e.g., plasma, urine) to assess matrix effects.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Generate calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Compare the slopes of the calibration curves obtained in the clean solvent and the biological matrix. A significant difference in the slopes indicates a matrix effect.
-
If a chromatographic shift is observed, investigate the ion suppression/enhancement profile across the chromatogram by post-column infusion of a standard solution while injecting a matrix blank. This will reveal if the analyte and internal standard are eluting in regions of different ionization efficiency.
-
Visualizing the Concepts
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for evaluating isotopic effects.
Caption: Logical flow of isotopic labeling consequences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butoconazole-d5 (Nitrate): A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for Butoconazole-d5 (nitrate), a compound used in research and development. Adherence to these protocols is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Identification and Classification
Butoconazole-d5 (nitrate), like its non-deuterated counterpart, is classified as a hazardous substance. It is harmful if swallowed, and appropriate personal protective equipment (PPE) should be worn during handling.[1][2][3] All waste containing this compound must be treated as hazardous waste.
Table 1: Hazard Classification for Butoconazole Nitrate
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Source: Safety Data Sheets.[1][2]
Personal Protective Equipment (PPE) Requirements
Prior to handling Butoconazole-d5 (nitrate) for disposal, all personnel must be equipped with the following PPE to prevent exposure:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal. Follow these steps for the collection of Butoconazole-d5 (nitrate) waste:
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of Butoconazole-d5 (nitrate).
-
-
Liquid Waste:
-
Collect all liquid waste containing Butoconazole-d5 (nitrate) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "Butoconazole-d5 (nitrate)," and the associated hazard pictograms (e.g., exclamation mark for acute toxicity).
-
Disposal Procedure
The disposal of Butoconazole-d5 (nitrate) must be conducted through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain.[2][4]
Step-by-Step Disposal Protocol:
-
Package Waste: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Complete all necessary waste manifest forms as required by your institution and local regulations.
-
Handover: Transfer the waste to the authorized disposal personnel.
Table 2: Key Disposal Information
| Parameter | Guideline |
| Disposal Method | Incineration or other methods at an approved hazardous waste disposal plant. |
| Sewage Disposal | Prohibited. Do not allow the product to reach the sewage system.[2] |
| Household Garbage | Prohibited. Must not be disposed of together with household garbage.[2] |
| Container Disposal | Dispose of contents/container to an approved waste disposal plant.[1] |
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department.
Visual Workflow for Butoconazole-d5 (Nitrate) Disposal
Figure 1. Disposal Workflow for Butoconazole-d5 (Nitrate)
This guide is intended to provide a clear and actionable framework for the safe and compliant disposal of Butoconazole-d5 (nitrate). Always consult your institution's specific safety protocols and your local, state, and federal regulations for complete guidance.
References
Navigating the Safe Handling of Butoconazole-d5 (nitrate) in a Research Environment
Essential safety protocols and disposal guidelines for researchers and scientists working with Butoconazole-d5 (nitrate) are critical for ensuring a secure laboratory environment. Adherence to these procedures minimizes risks and promotes responsible chemical management.
Butoconazole-d5 (nitrate) is a deuterated form of Butoconazole nitrate, an antifungal agent. In a laboratory setting, where it is handled in a more concentrated form than in clinical preparations, it is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1] Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling Butoconazole-d5 (nitrate).
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact, as the substance is harmful upon dermal absorption.[1][2][3] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. | To protect against splashes and dust particles that can cause serious eye irritation.[1][2][3] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[3] | To minimize the risk of skin contact with the chemical. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Ensure adequate ventilation or work in a chemical fume hood.[1][3] | To prevent inhalation of harmful dust or aerosols.[1] |
Operational and Disposal Plans
A clear, step-by-step approach to handling, storage, and disposal is essential for maintaining a safe laboratory.
Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid Contact: Do not get the substance in the eyes, on the skin, or on clothing.[2]
-
Dust Prevention: Avoid the formation of dust and aerosols.[2]
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
Storage Procedures
-
Container Integrity: Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Storage Conditions: Store at room temperature, between 15 and 30 degrees C (59 and 86 degrees F), and avoid heat above 30°C (86°F).[4][5]
-
Incompatibilities: Keep away from oxidizing agents.[2]
Disposal Plan
-
Waste Classification: Butoconazole-d5 (nitrate) and its containers should be treated as hazardous waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations. This typically involves sending it to a licensed hazardous waste disposal facility.[3] Do not dispose of it down the drain or in the regular trash.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling Butoconazole-d5 (nitrate) from receipt to disposal.
Caption: Workflow for Safe Handling of Butoconazole-d5 (nitrate).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
